Manganese;dihydrate
Description
Significance in Contemporary Chemical Sciences Research
In modern chemical sciences, manganese dihydrate compounds are pivotal in several key research areas, primarily catalysis and materials science. Their importance stems from manganese's variable oxidation states, which facilitates redox processes essential for catalytic cycles and electrochemical applications. rsc.org
Catalysis: Manganese(III) acetate (B1210297) dihydrate is a prominent example, widely employed as a mild and selective oxidizing agent in organic synthesis. lookchem.comcymitquimica.com It is instrumental in initiating radical cyclization reactions to form new carbon-carbon bonds, a cornerstone in the synthesis of complex natural products. mdpi.com The mechanism often involves the formation of a manganese(III)-enolate complex, which then generates a carbon radical through the reduction of Mn(III) to Mn(II). mdpi.com Beyond organic synthesis, manganese-based materials derived from dihydrate precursors are investigated for crucial environmental and energy-related catalytic processes. These include the oxygen evolution reaction (OER), which is fundamental to water splitting for hydrogen fuel production, and the selective catalytic reduction (SCR) of nitrogen oxides (NOx) in exhaust fumes. rsc.orgnih.gov
Materials Science: Manganese dihydrates serve as critical precursors for the synthesis of advanced manganese-based materials. For instance, manganese(III) acetate dihydrate is used to produce manganese oxide (Mn₃O₄) nanostructures and nanoparticles, which are evaluated as high-capacity anode materials for lithium-ion batteries and as electrode materials for supercapacitors. ontosight.aisigmaaldrich.com The ability to create two-dimensional (2D) nanostructured materials from these precursors is a significant advantage, as 2D materials offer a high surface area-to-volume ratio and abundant active sites, enhancing performance in energy storage and catalysis. rsc.org Research also extends to hydrated layered manganese dioxides, such as birnessite, which can be synthesized from related precursors and exhibit interesting ion-exchange and electrochemical properties. researchgate.net
Coordination Chemistry: The structural diversity of manganese dihydrates makes them subjects of fundamental interest in coordination chemistry. The study of compounds like manganese(III) acetate dihydrate provides insights into less common oxidation states, such as the relatively unstable Mn(III) state. cymitquimica.com Furthermore, research into compounds like manganese(II) formate (B1220265) dihydrate has led to the synthesis of crystals with two-dimensional (2D) magnetic networks, which are valuable for investigating magnetic phenomena in low-dimensional systems. jps.jp
Historical Context of Academic Inquiry into Manganese Dihydrate Systems
Academic investigation into manganese dihydrate systems has a rich history, with foundational work dating back to the mid-20th century. Early research was primarily focused on the synthesis, isolation, and basic characterization of these compounds.
One of the earliest documented syntheses is that of manganese(II) perrhenate (B82622) dihydrate (Mn(ReO₄)₂·2H₂O) , first described by W. T. Smith and G. E. Maxwell in 1949. mdpi.com Their work detailed the reaction of manganese(II) carbonate with perrhenic acid and established fundamental physicochemical properties like solubility and density. mdpi.com
Studies on other manganese dihydrates, such as manganese(II) malonate dihydrate , gained traction in the 1970s. This research aimed to understand the stereochemistry and coordination variability of the malonate ligand with the Mn(II) ion in the crystalline state. sci-hub.se Similarly, the crystal structure of manganese pyrophosphate dihydrate (Mn₂P₂O₇·2H₂O) was a subject of investigation during the same period. acs.org
In the 1980s, research expanded to explore the physical properties of these compounds. For example, manganese(II) formate dihydrate (Mn(HCOO)₂·2H₂O) was studied as part of a broader investigation into two-dimensional magnetic systems. jps.jp Scientists synthesized related compounds, like manganese formate di-urea, to create new materials with quasi-2D magnetic networks, indicated by measurements of their magnetic susceptibility. jps.jp These historical studies laid the groundwork for the modern applications of manganese dihydrates by establishing reliable synthesis routes and providing initial characterization of their structural and physical properties.
Current Research Landscape and Emerging Areas of Focus
The current research landscape for manganese dihydrates is characterized by a strong focus on applying these compounds to address global challenges in energy, environment, and technology. Researchers are moving beyond fundamental characterization to engineer materials with specific functionalities.
Energy Storage and Conversion: A major thrust of current research is the use of manganese dihydrates as precursors for electrode materials in batteries and supercapacitors. rsc.org Manganese oxides derived from these hydrates are attractive due to their high theoretical capacity, low cost, and environmental friendliness. rsc.orgrsc.org Recent studies focus on creating nanostructured manganese oxides with controlled morphology (nanowires, nanosheets) to maximize surface area and enhance electrochemical performance. rsc.org Another emerging area is the development of water oxidation catalysts inspired by the manganese cluster in photosystem II. Hydrated manganese(II) phosphate (B84403), for example, has been identified as a promising water oxidation catalyst that functions under neutral pH conditions. acs.org
Environmental Remediation and Green Chemistry: There is growing interest in using manganese-based materials for environmental applications. This includes the development of catalysts for the low-temperature selective catalytic reduction (SCR) of NOx from industrial and vehicle emissions. nih.gov Additionally, novel nanostructures synthesized from manganese acetate tetrahydrate are being explored for the efficient removal of organic dyes from wastewater through adsorption. rsc.org A particularly innovative approach involves the sustainable production of manganese compounds. For example, a recent hydrometallurgical technology was developed to produce manganese(II) perrhenate dihydrate entirely from recycled waste streams, specifically superalloy scraps and spent Li-ion batteries. mdpi.com
Advanced Materials Synthesis: Modern synthesis techniques are enabling the creation of novel and complex manganese-based materials from dihydrate precursors. The Pechini sol-gel method, for instance, has been used to synthesize mixed-metal oxide nanostructures like MgMn₂O₄/Mn₂O₃. rsc.org These methods allow for precise control over the crystallite size and morphology of the final material. rsc.org Research also continues in coordination chemistry, with the synthesis of complex manganese(IV) complexes from manganese(II) acetate, demonstrating in-situ oxidation of the manganese center during a template-driven reaction. jocpr.comresearchgate.net
Table 1: Overview of Selected Manganese Dihydrate Compounds and Their Research Applications This table is interactive. Click on the headers to sort the data.
Note: While Mn₃(PO₄)₂·3H₂O is a trihydrate, it is included as a closely related and highly relevant example in the field of hydrated manganese catalysts.
Table 2: Research Findings on Materials Derived from Manganese Dihydrates This table is interactive. Click on the headers to sort the data.
Structure
2D Structure
Properties
IUPAC Name |
manganese;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.2H2O/h;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQJYWORJJEMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MnO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940448 | |
| Record name | Manganese hydroxide (Mn(OH)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.969 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18933-05-6 | |
| Record name | Manganese hydroxide (Mn(OH)2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018933056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese hydroxide (Mn(OH)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese hydroxide (Mn(OH)2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Crystal Growth Techniques
Chemical Synthesis Pathways and Mechanism Elucidation
Chemical synthesis routes for manganese dihydrate primarily involve oxidation-reduction reactions and controlled precipitation. These methods offer versatility in producing manganese dihydrate with desired characteristics.
Oxidation-Reduction Routes for Manganese Dihydrate Production
Oxidation-reduction (redox) reactions are a cornerstone in the synthesis of manganese compounds. For manganese dihydrate, these routes often involve the oxidation of manganese(II) precursors or the reduction of higher-valent manganese species.
One common approach involves the oxidation of Mn(II) salts. For instance, manganese(II) acetate (B1210297) can be oxidized using agents like potassium permanganate (B83412) in acetic acid to produce manganese(III) acetate dihydrate. This method is widely documented and can yield high-purity products. Another amine/oxygen-mediated oxidation process starts with the precipitation of manganese(II) hydroxide (B78521) (Mn(OH)₂) from a Mn(II) salt solution using ammonia. Subsequently, atmospheric oxygen oxidizes the Mn(OH)₂ to manganese(III) oxide-hydroxide (MnO(OH)), which is then treated with acetic acid to form manganese(III) acetate dihydrate. This pathway is advantageous as it avoids costly oxidants and operates at ambient temperatures.
Conversely, reduction routes can also be employed. For example, manganese oxides of higher valence can be reduced to produce Mn(OH)₂. k-state.edu The reduction of potassium permanganate by hydrogen peroxide in a neutral medium is another pathway to synthesize manganese oxides, which can be precursors to the dihydrate form. mdpi.com The choice of oxidizing or reducing agent and the reaction conditions play a pivotal role in determining the final product's characteristics.
A summary of common redox reactions for producing manganese-containing compounds is presented below:
| Precursor(s) | Oxidizing/Reducing Agent(s) | Product | Reference |
| Manganese(II) acetate | Potassium permanganate | Manganese(III) acetate dihydrate | |
| Manganese(II) hydroxide | Atmospheric oxygen | Manganese(III) oxide-hydroxide | |
| Higher valence manganese oxides | - | Manganese(II) hydroxide | k-state.edu |
| Potassium permanganate | Hydrogen peroxide | Manganese dioxide | mdpi.com |
Controlled Precipitation and Crystallization Strategies
Controlled precipitation is a fundamental technique for synthesizing manganese dihydrate, often by reacting a soluble manganese(II) salt with an alkali metal hydroxide. The most common reaction is the precipitation of manganese(II) hydroxide from an aqueous solution of a manganese(II) salt, such as manganese sulfate (B86663) or manganese chloride, using sodium hydroxide or potassium hydroxide. wikipedia.org The general reaction is:
Mn²⁺ + 2OH⁻ → Mn(OH)₂
The control of parameters such as pH, temperature, and reactant concentration is critical for influencing the crystallinity and morphology of the resulting manganese hydroxide. For instance, the precipitation of manganese from wastewater using oxalate (B1200264) anions can be effectively controlled by pH. cabidigitallibrary.org The optimal pH for manganese oxalate precipitation was found to be around 5.5. cabidigitallibrary.org
Crystallization strategies are often employed post-precipitation to enhance the purity and crystal quality of the product. Recrystallization is a common method to achieve purity levels exceeding 99.99%. The choice of solvent and the rate of cooling or evaporation are key factors in controlling the crystal growth. For example, slow evaporation of a solution containing Mn(NCS)₂ and 3-cyanopyridine (B1664610) at 25°C produces crystals of the dihydrate.
Manipulating crystallization conditions can also lead to different crystal structures. Techniques to optimize crystallization include:
Adjusting pH: Altering the pH of the crystallization medium can influence crystal habit and size. hamptonresearch.com
Varying Temperature: Temperature can affect solubility and nucleation rates, thereby impacting crystal growth. hamptonresearch.com
Using Additives: The presence of certain ions or molecules can direct crystal growth in specific ways. hamptonresearch.com
Electrochemical Synthesis Approaches for Manganese Dihydrates
Electrochemical methods provide an alternative and often more controlled route for the synthesis of manganese dihydrates. These techniques rely on the application of an electric potential to drive the desired chemical reactions at an electrode surface.
Anodic Oxidation Processes for Manganese Dihydrate Formation
Anodic oxidation involves the oxidation of a manganese species at the anode of an electrochemical cell. A common approach is the electrochemical oxidation of manganese(II) acetate in acetic acid to produce manganese(III) acetate dihydrate. wikipedia.org This method offers a clean and efficient alternative to chemical oxidation.
The formation of manganese hydroxide can also be achieved through electrochemical means. In this process, manganese metal can be oxidized to form manganese(II) hydroxide, which can then passivate the metal surface. k-state.edu This Mn(OH)₂ can be further oxidized to higher valence manganese oxides or hydroxides depending on the applied potential. k-state.edu
A specific technique involves multipotential electrodeposition, where alternating oxidizing and reducing potentials are applied. This method has been used to grow manganese oxide films containing a mixture of Mn²⁺, Mn³⁺, and Mn⁴⁺ oxidation states. acs.org The oxidizing potential oxidizes Mn²⁺ ions to form MnO₂, while the reducing potential can lead to the formation of Mn(OH)₂ by increasing the local pH through nitrate (B79036) reduction. acs.org
Influence of Electrochemical Parameters on Product Characteristics
The characteristics of the electrochemically synthesized manganese dihydrate are highly dependent on the electrochemical parameters employed during the synthesis. These parameters include:
Applied Potential/Voltage: The potential applied to the working electrode directly influences the oxidation state of the manganese and the reaction kinetics. For instance, in the electrodeposition of Mn(OH)₂ nanowire films, a voltage of -1.3 V was applied. iastate.edunih.gov
Current Density: The current density affects the rate of deposition and can influence the morphology and density of the resulting film. Studies on Mn(OH)₂ nanoflakes for supercapacitors showed a maximum specific capacitance at a current density of 0.6 mA cm⁻¹. researchgate.net
Deposition Time: The duration of the electrochemical process determines the thickness and amount of the deposited material. acs.org
Electrolyte Composition and Additives: The composition of the electrolyte, including the concentration of manganese ions and the presence of supporting electrolytes or surfactants, plays a crucial role. For example, the addition of sodium dodecyl sulfate (SDS) as a surfactant during the electrodeposition of Mn(OH)₂ was found to be vital in modifying the structure by controlling the nucleation and growth mechanism, leading to the formation of nanowire arrays. iastate.edumdpi.com
The table below summarizes the effect of various electrochemical parameters on the product characteristics:
| Electrochemical Parameter | Influence on Product Characteristics | Example | Reference |
| Applied Potential | Controls oxidation state and reaction kinetics | -1.3 V for Mn(OH)₂ nanowire deposition | iastate.edunih.gov |
| Current Density | Affects deposition rate and morphology | 0.6 mA cm⁻¹ for optimal Mn(OH)₂ nanoflake capacitance | researchgate.net |
| Deposition Time | Determines film thickness | 40-60 minutes for optimal MnOₓ film activity | acs.org |
| Electrolyte Composition | Influences structure and morphology | SDS addition leads to nanowire formation | iastate.edumdpi.com |
Solvothermal and Hydrothermal Synthesis Methods
Solvothermal and hydrothermal syntheses are versatile methods for producing crystalline materials from solutions under elevated temperatures and pressures. These techniques are particularly useful for synthesizing manganese dihydrate with controlled morphologies and crystal structures.
Hydrothermal synthesis involves using water as the solvent. Manganese hydroxide nanoparticles have been synthesized hydrothermally using sodium hydroxide and manganese dioxide powder as starting materials. researchgate.net The process typically involves heating the reactants in a sealed vessel (autoclave) to temperatures above the boiling point of water. This method can yield nanocrystalline Mn(OH)₂ with specific particle sizes, for instance, a crystallite size of 36 nm was reported for Mn(OH)₂ synthesized hydrothermally. researchgate.net
The hydrothermal method can also be used to produce more complex structures. For example, a one-dimensional chain complex of manganese(II), [Mn₅L₈(OH)₂], was synthesized through a hydrothermal reaction between Mn(II) ions and α-phenylcinnamic acid. oup.com Similarly, uniform Mn(OH)₂ nanocrystals with diameters of approximately 20 nm have been obtained via a hydrothermal reduction route using glycerol (B35011) and glycol as both reducing and stabilizing agents for KMnO₄. researchgate.net
During hydrothermal synthesis, the hydrolysis of [Mn(H₂O)₆]²⁺ species can lead to the formation of Mn(OH)ₓ species on the surface of the catalyst, which can be influenced by the pH of the reaction mixture. rsc.org
Solvothermal synthesis is a similar process but utilizes a non-aqueous solvent. While less commonly reported specifically for "manganese dihydrate," the principles of solvothermal synthesis are applicable. The choice of solvent can significantly influence the resulting product's properties due to differences in solvent polarity, boiling point, and coordinating ability.
Green Chemistry and Sustainable Synthesis Innovations
The imperative for environmentally benign chemical processes has spurred the development of green and sustainable methods for synthesizing manganese compounds. A notable innovation is the hydrometallurgical technology for producing manganese(II) perrhenate (B82622) dihydrate (Mn(ReO₄)₂·2H₂O) from recycled industrial waste. mdpi.com This process exemplifies the principles of a circular economy by utilizing waste streams, specifically scraps of Ni-based superalloys containing Rhenium and solutions from the leaching of black mass from spent Li-ion batteries containing Manganese. mdpi.com The method involves precipitating manganese(II) oxide from the battery waste leach solution, which is then reacted with a perrhenic acid solution derived from the superalloy scraps. The final product, Mn(ReO₄)₂·2H₂O, is obtained with a purity exceeding 99.0% through evaporation and recrystallization. mdpi.com This technology represents a significant advancement in sustainable production, aligning with the 6R principles (Reduce, Reuse, Recycle, Recover, Redesign, Remanufacture). mdpi.com
Another facet of green chemistry is the use of biological materials for nanoparticle synthesis. Plant extracts, for instance, offer an eco-friendly alternative to conventional chemical methods. Extracts from plants like Piper nigrum (black pepper) and green tomatoes have been successfully used as reducing and capping agents to synthesize manganese oxide nanoparticles from precursors such as manganese acetate tetrahydrate. globalresearchonline.netacs.org The process typically involves heating a solution of a manganese salt with the plant extract, leading to the reduction of manganese ions and the formation of nanoparticles. globalresearchonline.net Similarly, microorganisms like the bacterium Bacillus flexus have been employed to biosynthesize manganese oxide nanoparticles from manganese dichloride tetrahydrate, showcasing the potential of microbial processes in nanomaterial fabrication. frontiersin.org
Furthermore, sustainable innovations are targeting the core processes of manganese production itself. The HAlMan process, for example, offers a cleaner method for producing manganese metal and its alloys. researchfeatures.comresearchgate.net This method uses hydrogen for the reduction of manganese dioxide to manganese oxide, a process that produces water as a byproduct instead of the CO₂ generated in traditional carbothermic reduction. researchfeatures.com While this method produces the metal rather than a specific dihydrate compound, it underscores the broader shift towards sustainability in the entire manganese production lifecycle, which can provide greener starting materials for subsequent dihydrate synthesis. researchfeatures.comresearchgate.net
Gel Growth Techniques for Single Crystal Fabrication
Gel growth is a well-established technique for producing high-quality single crystals of compounds that have low solubility or decompose at relatively low temperatures. ijsrr.org This method is particularly effective because the gel medium suppresses convection and rapid nucleation, allowing for slow, controlled growth that often results in larger and more perfect crystals. ijsrr.orgnih.gov Various manganese dihydrate compounds, including manganese tartrate dihydrate and manganese malonate dihydrate, have been successfully crystallized using this approach. ijsrr.orgresearchgate.net
Single Diffusion Gel Method
The single diffusion method is a common and straightforward gel growth technique. In a typical setup, a glass tube is used as the crystallization vessel. crdeepjournal.orgias.ac.in A gel, such as silica (B1680970) hydrogel or agar-agar gel, is prepared and mixed with one of the reactants, which becomes embedded within the gel matrix. ijsrr.orgcrdeepjournal.org After the gel sets, a solution containing the second reactant is carefully poured on top. ijsrr.orgcrdeepjournal.org
The ions from the supernatant solution then slowly diffuse through the pores of the gel. ijsrr.org As they travel, they react with the ions present in the gel matrix, leading to a chemical reaction that forms the desired compound. For example, to grow manganese tartrate dihydrate, a tartrate solution can be incorporated into the gel, and a manganese chloride solution is added as the supernatant. ijsrr.org The manganese ions diffuse into the gel, reacting with the tartrate ions to form crystals of manganese tartrate. ijsrr.org Nucleation typically begins near the gel-solution interface, with crystal size and quality often improving at greater depths within the gel where the diffusion process is slower and more controlled. ijsrr.orgcrdeepjournal.org
Table 1: Experimental Parameters for Single Diffusion Gel Growth of Manganese Tartrate
| Parameter | Description | Source |
| Growth Medium | Agar-agar gel (1% w/v) or Silica hydrogel | crdeepjournal.org, ias.ac.in |
| Crystallization Vessel | Glass test tube (e.g., 25 mm diameter, 150 mm length) | crdeepjournal.org, ias.ac.in |
| Inner Reactant (in gel) | Tartrate solution (e.g., 1M Disodium Tartrate) | crdeepjournal.org |
| Outer Reactant (supernatant) | Manganese salt solution (e.g., 1M Manganese Chloride) | ijsrr.org, crdeepjournal.org |
| Temperature | Ambient/Room Temperature | crdeepjournal.org, researchgate.net |
| Growth Period | Nucleation starts within 24 hours; growth terminates after ~25 days | crdeepjournal.org |
Influence of Gel Matrix on Crystal Morphology and Purity
The gel matrix is not merely a passive medium; it actively influences the crystallization process. Its three-dimensional network serves as a crucible that holds crystal nuclei in their formation position, preventing sedimentation and unwanted movement. nih.govias.ac.in This suppression of gravity-induced convection is a key advantage, mimicking microgravity conditions and allowing for diffusion-controlled transport of nutrients to the growing crystal faces. nih.govmdpi.com
This controlled environment has a direct impact on the resulting crystals. Compared to crystals grown in a free solution, gel-grown crystals are often fewer in number but significantly larger and of higher quality, with more uniform and regular morphologies. nih.gov The porosity and density of the gel can be tuned to control the diffusion rate, which in turn affects the supersaturation level. mdpi.comosti.gov A slower diffusion rate maintains a low and stable supersaturation, which is ideal for growing large, defect-free single crystals. ijsrr.orgmdpi.com For instance, in the growth of manganese tartrate dihydrate, it was observed that a greater number of small crystals formed near the gel-solution interface where the reactant concentration is high, while larger, better-formed crystals grew deeper within the gel over time. ijsrr.org The gel framework can also influence the crystal habit; spherulitic morphologies have been reported for mixed iron-manganese tartrate crystals grown in gels. ias.ac.in
Evaporation-Assisted Aqueous Routes for Crystal Growth
Evaporation-assisted aqueous synthesis is another effective method for growing large, high-quality crystals. This technique relies on the slow evaporation of the solvent from a precursor solution at a constant temperature, typically room temperature. acs.org The gradual removal of the solvent slowly increases the solute concentration, maintaining a state of mild supersaturation for an extended period. acs.orgresearchgate.net This sustained supersaturation is crucial for the continuous and steady growth of crystals. acs.org
This method has been successfully applied to grow large single crystals of manganese hydrogen phosphate (B84403) trihydrate (Mn(PO₃OH)·3H₂O). acs.org In this process, an aqueous solution containing manganese chloride (MnCl₂) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) is prepared. acs.org The slow evaporation of water at room temperature allows for the formation of transparent, unbranched crystals over several weeks. acs.org
To further control the crystallization process, chelating agents like citric acid can be added to the precursor solution. acs.orgacs.org The chelating agent complexes with the Mn²⁺ ions, slowing their release and incorporation into the crystal lattice. acs.org This moderation of the reaction rate helps to maintain ideal supersaturation conditions for a longer duration, resulting in the growth of even larger and more perfect crystals, with sizes reported to be above 2 mm. acs.org
Table 2: Key Factors in Evaporation-Assisted Growth of Manganese Phosphate Hydrates
| Factor | Influence on Crystal Growth | Source |
| Slow Solvent Evaporation | Maintains a prolonged state of mild supersaturation, enabling continuous growth. | acs.org, researchgate.net |
| Constant Temperature | Ensures stable growth conditions (e.g., Room Temperature). | acs.org |
| Chelating Agent (e.g., Citric Acid) | Complexes with Mn²⁺ ions, slowing the reaction rate and promoting larger, higher-quality crystals. | acs.org, acs.org |
| Solution Volume | Increasing the total volume of the precursor solution helps maintain mild supersaturation for longer. | acs.org |
| Aging Time | Longer aging periods (e.g., 8 weeks) allow for the growth of significantly larger crystals. | acs.org |
Comprehensive Structural Elucidation and Crystallographic Investigations
X-ray Diffraction (XRD) Studies
X-ray diffraction is a fundamental, non-destructive technique for probing the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms within the crystal, researchers can deduce the crystal's structure, including lattice parameters and phase composition.
Single Crystal X-ray Diffraction for Precise Structural Determination
The manganese(II) ion in these dihydrate compounds typically exhibits a distorted octahedral coordination geometry. For instance, in poly-bis(μ-dimethylphosphinato)diaquomanganese(II), the structure consists of infinite chains of Mn(II) atoms linked by double phosphinate bridges, with the coordination sphere completed by two water molecules. The Mn-O bond lengths were determined to be 2.156(2) Å and 2.212(2) Å for the phosphinato ligands and 2.247(2) Å for the water molecules.
Similarly, in diaquabis(pyrazine-2-carboxylato-κ²N¹,O)manganese(II) dihydrate, the Mn(II) atom is located on an inversion center and is coordinated by two water molecules and two chelating 2-pyrazinecarboxylato groups, resulting in a distorted octahedral environment. The crystal structures of various manganese dihydrate complexes have been meticulously determined, providing a wealth of data on their crystallographic parameters.
Interactive Table 1: Selected Crystallographic Data for Various Manganese Dihydrate Compounds from Single Crystal XRD.
Click to view data
| Compound Name | Crystal System | Space Group | Cell Parameters (Å, °) | Z | Reference |
|---|---|---|---|---|---|
| poly-bis(μ-dimethylphosphinato)diaquomanganese(II) | Monoclinic | C2/c | a=20.722, b=4.8652, c=11.0689, β=102.209 | 4 | |
| diaquabis(pyrazine-2-carboxylato)manganese(II) dihydrate | Monoclinic | P2₁/n | a=7.233, b=13.003, c=8.257, β=102.207 | 2 | |
| Tetraaquabis[4-(pyrazin-2-ylsulfanylmethyl)benzoato]manganese(II) dihydrate | Monoclinic | P2₁/c | a=16.587, b=7.8928, c=10.986, β=94.38 | 2 | |
| manganese(II) formate (B1220265) dihydrate | High-quality single-crystal X-ray diffraction data has been collected at multiple temperatures (100 K and 16 K) to determine the charge density. |
Powder X-ray Diffraction for Phase Identification and Crystalline Nature
Powder X-ray diffraction (PXRD) is an indispensable tool for identifying crystalline phases and confirming the bulk purity of a synthesized material. Unlike SCXRD, which analyzes a single crystal, PXRD uses a finely powdered sample, providing an diffraction pattern that is characteristic of the material's crystal structure.
For manganese dihydrate compounds, PXRD is routinely used to confirm the formation of the desired product and to detect the presence of any impurities or different hydration states. For example, in the synthesis of manganese(II) acetate (B1210297), PXRD can distinguish between the tetrahydrate and dihydrate forms. The analysis of a freeze-dried manganese(II) acetate sample showed a diffraction pattern that differed from the starting tetrahydrate, suggesting a phase transformation to the dihydrate form.
Furthermore, Rietveld refinement of PXRD data is a powerful technique used to refine the crystal structure of a material from its powder pattern. This method was successfully applied to study the crystal structure of manganese(III) dihydrogen triphosphate dihydrate, MnH₂P₃O₁₀·2H₂O. The refinement confirmed that the compound crystallizes in the monoclinic space group P2/c and provided precise unit cell dimensions. In another study, Rietveld refinement of a bulk powder sample containing two different manganese acetate compounds allowed for the quantification of each phase, revealing the sample contained 84.88 wt% of an anhydrous compound and 15.15 wt% of its dihydrate counterpart.
Strategies for Addressing Discrepancies in Reported Crystallographic Parameters
Discrepancies in crystallographic data reported in the literature can arise from various sources, including differences in experimental conditions (e.g., temperature, humidity), non-isomorphism between crystals, or inherent structural complexities like crystal twinning or stacking faults.
One significant challenge is anisotropic peak broadening in powder diffraction patterns, where diffraction peaks have different widths. This was observed in the PXRD pattern of MnH₂P₃O₁₀·2H₂O, where reflections with certain indices were substantially widened. This phenomenon, which could not be explained by simple crystallite size effects, was attributed to the presence of stacking faults. To obtain accurate structural data, a phenomenological treatment of this line broadening was employed during the Rietveld refinement. Similarly, for manganese oxalate (B1200264) dihydrate (MnC₂O₄·2H₂O), standard Rietveld refinement failed to properly fit the powder pattern, indicating structural disorder. An improved fit was achieved by implementing an order-disorder scheme that accounted for displacement vectors, or by using a two-phase model derived from the decomposition of a trihydrate precursor.
Other strategies to resolve discrepancies include:
Improving Data Collection: Utilizing high-brilliance synchrotron radiation and cryogenic cooling can enhance data quality and resolution, minimizing experimental errors.
Advanced Refinement Methods: Techniques like maximum likelihood refinement can better model uncertainties in the data.
Multi-crystal Averaging: Combining data from multiple crystals can improve the signal-to-noise ratio, leading to more reliable structural models.
Controlling Experimental Conditions: Replicating experiments under tightly controlled conditions, such as temperature and humidity, is crucial for ensuring reproducibility and resolving inconsistencies related to hydration levels.
Advanced Electron Microscopy for Morphological and Elemental Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, size, and surface features of materials at the micro- and nanoscale.
TEM provides higher resolution imaging, allowing for the visualization of nanoscale features and the determination of crystallite size. It has been employed to study manganese-doped nanoparticles, revealing particle sizes and shapes, such as triangular and cubic, which are typical for specific crystalline phases.
Energy Dispersive X-ray Spectroscopy (EDX) for Compositional Insights
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, often coupled with SEM or TEM, used for the elemental analysis or chemical characterization of a sample. It works by detecting the characteristic X-rays emitted from a sample when it is bombarded by an electron beam. This allows for a semi-quantitative determination of the elemental composition of the analyzed volume.
EDX analysis is crucial for confirming the presence of manganese and other expected elements in dihydrate compounds and their precursors. For instance, in studies involving the formation of oxalates on manganese-bearing minerals, EDX was used to control and determine the elemental composition of the newly formed crystals. It can also verify the incorporation of dopants or the ratio of different metals in mixed-metal compounds. In the analysis of materials coated with manganese oxides, EDX mapping can show the distribution of elements on the surface, confirming the presence of a manganese-containing film.
Table 2: Compound Names Mentioned in the Article.
Click to view table
| Compound Name |
|---|
| poly-bis(μ-dimethylphosphinato)diaquomanganese(II) |
| diaquabis(pyrazine-2-carboxylato-κ²N¹,O)manganese(II) dihydrate |
| Tetraaquabis[4-(pyrazin-2-ylsulfanylmethyl)benzoato]manganese(II) dihydrate |
| manganese(II) formate dihydrate |
| manganese(II) acetate dihydrate |
| manganese(II) acetate tetrahydrate |
| manganese(III) dihydrogen triphosphate dihydrate |
| manganese oxalate dihydrate |
| manganese oxalate trihydrate |
| nickel manganese oxalate |
Polymorphism and Hydration State Investigations of Manganese Dihydrates
Manganese(II) ions readily form hydrated salts, with the dihydrate being a common state alongside other hydrates like the tetrahydrate. wikipedia.org The specific hydration state and polymorphic form that crystallizes are sensitive to the synthesis conditions.
A notable example of polymorphism is observed in bis(glycine)manganese(II) bromide dihydrate, which exists in at least two crystalline forms: a monoclinic (P2Jc) and an orthorhombic (Pbea) structure. iucr.org Both forms feature a polymeric chain structure, but they differ in the arrangement of these chains. iucr.org In both polymorphs, the manganese atom is coordinated in a distorted octahedral geometry. iucr.org
The transition between different hydration states is a key aspect of manganese chemistry. For instance, manganese(II) thiocyanate (B1210189) can form both a dihydrate and a tetrahydrate. uni-kiel.deresearchgate.net The tetrahydrate is typically formed from aqueous solutions. uni-kiel.deresearchgate.net However, under vacuum at room temperature, the tetrahydrate can lose water to form the dihydrate before eventually becoming anhydrous. uni-kiel.deresearchgate.net Isothermic water sorption studies have confirmed that the dihydrate is stable at low humidity, while the tetrahydrate is favored at higher humidity levels. uni-kiel.de
The crystal structures of various manganese dihydrate compounds have been meticulously determined using single-crystal X-ray diffraction. These studies provide precise atomic coordinates and bond parameters, offering deep insights into their molecular architecture.
For example, manganese(II) bromide dihydrate (MnBr₂·2H₂O) features polymeric chains of manganese and bromine atoms. aip.org The manganese ion is in an octahedral environment, coordinated to four bridging bromine atoms and two cis-oriented water molecules. aip.orgiucr.org These chains are then linked by hydrogen bonds involving the water molecules. aip.org Similarly, manganese(II) chloride dihydrate (MnCl₂·2H₂O) is a coordination polymer where each manganese center is coordinated to four doubly bridging chloride ligands and two trans-aqua ligands, completing the octahedral geometry. wikipedia.orgaip.org
The anion plays a significant role in the resulting structure. In manganese(II) propionate (B1217596) dihydrate, the manganese atoms are linked by a complex bridging system involving a bidentate propionate group, an oxygen atom from a second propionate group, and a water molecule, forming infinite linear chains. iucr.org In manganese dihydrogen diphthalate dihydrate, the manganese atom exhibits a distorted octahedral coordination with six oxygen atoms, two from water molecules and four from the phthalate (B1215562) groups. iucr.org
The table below summarizes the crystallographic data for several manganese dihydrate compounds, illustrating the diversity in their structures.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Manganese methylammonium (B1206745) trichloride (B1173362) dihydrate iucr.org | Monoclinic | P2₁/c | 7.774 | 9.122 | 11.457 | 91.41 |
| Manganous formate dihydrate jps.jp | Monoclinic | P2₁/c | 8.86 | 7.29 | 9.60 | 97.7 |
| Manganese(II) propionate dihydrate iucr.org | Monoclinic | C2/c | 22.857 | 6.645 | 14.057 | 114.28 |
| Manganese dihydrogen diphthalate dihydrate iucr.org | Monoclinic | P2Jc | 13.018 | 5.158 | 12.940 | 113.90 |
| Poly-bis(μ-dimethylphosphinato)diaquomanganese(II) cdnsciencepub.com | Monoclinic | C2/c | 20.722 | 4.8652 | 11.0689 | 102.209 |
| Bis(glycine)manganese(II) bromide dihydrate (Form I) iucr.org | Monoclinic | P2Jc | 11.943 | 6.060 | 8.979 | 111.65 |
| Bis(glycine)manganese(II) bromide dihydrate (Form II) iucr.org | Orthorhombic | Pbea | 21.613 | 12.649 | 8.990 | - |
Influence of Synthesis Parameters on Crystal Structure and Habit
The synthesis conditions exert a profound influence on the resulting crystal structure, hydration state, and morphology of manganese compounds. Factors such as the choice of solvent, temperature, concentration of reactants, and the presence of additives can be manipulated to control the crystallization process.
The formation of different hydrates of manganese(II) thiocyanate serves as a clear example. Synthesis from an aqueous solution typically yields the tetrahydrate. uni-kiel.deresearchgate.net However, the accidental introduction of 3-cyanopyridine (B1664610) into the aqueous reaction mixture led to the formation of single crystals of the dihydrate, Mn(NCS)₂(H₂O)₂. uni-kiel.deresearchgate.net This suggests that additives can alter the crystallization pathway, favoring the formation of a less common hydrate (B1144303).
In the case of manganese phosphate (B84403) hydrates, the reaction temperature and the use of a chelating agent were found to be critical. acs.org At room temperature, a mixture of switzerite (Mn₃(PO₄)₂·7H₂O) and niahite (NH₄MnPO₄·H₂O) was produced. acs.org By aging the solution at 80°C or through hydrothermal treatment at higher temperatures (100–180°C), hureaulite [Mn₅(PO₃OH)₂(PO₄)₂·4H₂O] particles were obtained. acs.org The slower crystal growth at 80°C, facilitated by the chelation of Mn²⁺ ions with citric acid, resulted in large, well-formed hexagonal prism single crystals. acs.org
The solvent system can also dictate the polymorphic outcome. For instance, in the synthesis of manganese(II) sulfide (B99878) (MnS) nanocrystals, reacting manganese(II) chloride and thiourea (B124793) in an autoclave at 190°C yielded α-MnS nanocrystals when water was the solvent, but γ-MnS rods when benzene (B151609) was used. beilstein-journals.org
The precursor itself can influence the final product. The thermal decomposition of different manganese thiocyanate complexes with 4-ethylpyridine (B106801) led to various stable and metastable modifications of M(NCS)₂(L)₂ (where M=Mn). acs.org
The table below provides examples of how synthesis parameters affect the resulting manganese compound.
| Precursors | Key Synthesis Parameters | Resulting Manganese Compound/Phase |
| Mn(NCS)₂ and water uni-kiel.deresearchgate.net | Standard aqueous solution | Mn(NCS)₂(H₂O)₄ (tetrahydrate) |
| Mn(NCS)₂ and water with 3-cyanopyridine uni-kiel.deresearchgate.net | Additive present in aqueous solution | Mn(NCS)₂(H₂O)₂ (dihydrate) |
| MnCl₂, (NH₄)₂HPO₄, citric acid acs.org | Room temperature | Switzerite and Niahite |
| MnCl₂, (NH₄)₂HPO₄, citric acid acs.org | Aging at 80°C or hydrothermal treatment (100-180°C) | Hureaulite |
| MnCl₂ and thiourea beilstein-journals.org | Autoclave at 190°C in water | α-MnS nanocrystals |
| MnCl₂ and thiourea beilstein-journals.org | Autoclave at 190°C in benzene | γ-MnS rods |
In Depth Spectroscopic Characterization Research
Vibrational Spectroscopy Studies (FTIR and Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the molecular structure of manganese dihydrate compounds. These methods provide detailed information on the functional groups present, their bonding arrangements, and the influence of the crystal lattice.
In manganese dihydrate compounds, such as manganese dihydrogen phosphate (B84403) dihydrate (Mn(H₂PO₄)₂·2H₂O) and manganese(II) nitroprusside dihydrate (Mn[Fe(CN)₅NO]·2H₂O), FTIR and Raman spectra allow for the precise assignment of vibrational modes.
For Mn(H₂PO₄)₂·2H₂O, the spectra are complex, showing distinct regions corresponding to the vibrations of the phosphate ions and the water molecules. epa.gov The internal vibrations of the PO₄ groups, such as stretching and bending modes, are sensitive to the protonation state and coordination with the manganese ion. epa.govresearchgate.net The OH stretching region often exhibits broad "ABC" bands, which are characteristic of strong hydrogen bonds within the crystal structure. researchgate.net
In the case of manganese(II) nitroprusside dihydrate, the IR spectrum confirms the bonding of the water molecules. unlp.edu.ar Vibrational modes for the nitroprusside anion, [Fe(CN)₅NO]²⁻, are also prominent. Specifically, the C≡N and N=O stretching frequencies provide insight into the coordination environment of the anion. unlp.edu.ar The comparison between IR and Raman spectra for the ν(NO) wavenumbers can confirm strong vibrational interactions between adjacent NO groups within the crystal lattice. unlp.edu.ar
Table 1: Selected Vibrational Frequencies for Manganese Dihydrate Compounds This table is interactive. Click on headers to sort.
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|---|
| Mn(H₂PO₄)₂·2H₂O | FTIR / Raman | 1300-400 | PO₄ stretching and POH bending modes | researchgate.net |
| Mn(H₂PO₄)₂·2H₂O | FTIR / Raman | 2800-3600 | OH stretching modes (water and P-OH) | researchgate.net |
| Mn[Fe(CN)₅NO]·2H₂O | IR / Raman | ~1940 | ν(NO) stretching | unlp.edu.ar |
| [Mn(C₅H₇O₂)₂L] | FTIR | 1595-1615 | Asymmetric ν(COO⁻) | nih.gov |
| [Mn(C₅H₇O₂)₂L] | FTIR | 1407-1458 | Symmetric ν(COO⁻) | nih.gov |
The vibrational spectra of manganese dihydrate compounds are highly sensitive to intermolecular forces, particularly hydrogen bonding. In Mn(H₂PO₄)₂·2H₂O, four distinct types of hydrogen bonds exist, two formed by the POH groups and two by the water molecules. researchgate.net The strength and nature of these bonds can be deduced from the wavenumbers of the OH stretching vibrations, especially when using isotopic substitution (deuteration). researchgate.net
Furthermore, the non-coincidence of many Raman and infrared bands in compounds like manganese ammonium (B1175870) dihydrogendiphosphate hydrate (B1144303) (Mn₀.₅NH₄H₂P₂O₇·H₂O) confirms a centrosymmetric crystal structure, as predicted by X-ray diffraction. researchgate.net This phenomenon, known as the rule of mutual exclusion, is a direct consequence of the crystal's symmetry. Low-frequency modes in the spectra are often assigned to external modes, such as the librations (rocking, wagging, twisting) of water molecules and lattice vibrations involving the manganese cation. epa.govcnr.it
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Analysis
UV-Visible spectroscopy is employed to study the electronic transitions within the manganese ions and associated ligands. For manganese(II) compounds, which have a d⁵ electron configuration, d-d electronic transitions are spin-forbidden and therefore typically exhibit very low intensity. internationaljournalcorner.com
In aqueous solutions, the Mn²⁺ ion often shows very weak absorption bands in the visible region. rsc.orgupb.ro However, when manganese is doped into a host lattice like TiO₂, new energy levels can be introduced within the band gap of the host material, leading to significant changes in the UV-Vis spectrum and a decrease in the band gap energy. internationaljournalcorner.com For instance, doping TiO₂ with Mn²⁺ can introduce absorption features in the visible region, attributed to charge transfer transitions between the metal d-electrons and the TiO₂ conduction or valence band. internationaljournalcorner.com
In manganese(III) compounds, such as H₂MnP₃O₁₀·2H₂O, the d-d transitions are spin-allowed, resulting in more intense absorption bands. The diffuse-reflectance UV-visible spectrum of this compound is consistent with a distorted octahedral environment for the Mn(III) ion. acs.org
Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy for Manganese Oxidation States and Spin States
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying paramagnetic species like the manganese(II) ion. Mn²⁺ has a high-spin d⁵ configuration with a total electron spin S = 5/2.
EPR spectra of Mn²⁺ ions are characteristically dominated by a six-line pattern. tandfonline.comfigshare.com This sextet arises from the hyperfine coupling between the electron spin (S=5/2) and the nuclear spin of the ⁵⁵Mn isotope (I = 5/2), which has 100% natural abundance. tandfonline.com The presence of this distinct six-line signal is a definitive indicator of the Mn(II) oxidation state.
In single-crystal studies, such as those on manganese formate (B1220265) dihydrate, the angular dependence of the EPR linewidth can reveal contributions from fine structure terms due to inequivalent Mn²⁺ sites in the crystal lattice. researchgate.net In powdered samples of MnO₂, the EPR signal often appears as a broad, single line, with the width of the signal correlating to the Mn³⁺/Mn⁴⁺ ratio and the presence of OH⁻ groups. researchgate.net Traces of Mn²⁺ in these samples can be identified by the characteristic six-line hyperfine structure. researchgate.net
Table 2: Representative EPR Parameters for Mn(II) Systems This table is interactive. Click on headers to sort.
| System | g-value | Hyperfine Splitting (A) | Comments | Reference |
|---|---|---|---|---|
| Mn²⁺ in Magnesium Maleate Dihydrate | ~2.0 | ~95 G | Five fine structure transitions, each split into six hyperfine components. | tandfonline.com |
| Mn²⁺ in Cadmium Formate Dihydrate | ~2.0 | Not specified | Exhibits one set of five fine structural transitions, each with six hyperfine lines. | researchgate.net |
| MnO₂ powders | 1.94 | Not applicable | Wide single line for Mn⁴⁺. | researchgate.net |
| MnSO₄ water solution traces in MnO₂ | 2.000 | 8.81 mT | Characteristic six-line signal for Mn²⁺. | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation State Determination
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within the top few nanometers of a material's surface. For manganese, which can exist in multiple oxidation states (e.g., +2, +3, +4), XPS is an invaluable characterization tool. nih.gov
The determination of the manganese oxidation state is primarily achieved by analyzing the binding energies and shapes of the Mn 2p and Mn 3s core level spectra. iaea.org The Mn 2p region shows two peaks, Mn 2p₃/₂ and Mn 2p₁/₂, due to spin-orbit coupling. The binding energy of the Mn 2p₃/₂ peak and the energy separation between the two spin-orbit components can provide clues about the oxidation state. For example, in manganese cobalt oxalate (B1200264) dihydrate, the Mn 2p₃/₂ binding energy at 641.9 eV is characteristic of Mn(II). rsc.org
A more robust method for distinguishing between Mn oxidation states involves analyzing the multiplet splitting of the Mn 3s peak. thermofisher.com This splitting arises from the coupling of the 3s photoelectron with the 3d valence electrons. The magnitude of this energy separation (ΔE) is diagnostic of the oxidation state: it is largest for Mn(II) (~5.5-6.0 eV) and smallest for Mn(IV) (~4.5-4.8 eV), with Mn(III) having an intermediate value (~4.7-5.3 eV). iaea.orgthermofisher.com
Thermal and Thermochemical Behavior Research
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are cornerstone techniques for studying the thermal decomposition of manganese dihydrate compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing endothermic and exothermic events.
The initial stage in the thermal analysis of manganese dihydrates is typically dehydration, the release of their two water molecules of crystallization. The nature of this process can vary depending on the specific salt.
For many manganese dihydrates, such as manganese(II) oxalate (B1200264) dihydrate (MnC2O4·2H2O), dehydration occurs in a single, well-defined step. researchgate.net This suggests that the water molecules are energetically equivalent within the crystal lattice. TGA curves for manganese oxalate dihydrate show a distinct mass loss corresponding to two water molecules, a process that is often complete before the onset of the decomposition of the anhydrous oxalate. globethesis.comresearchgate.net For γ-MnC2O4·2H2O, the dehydration proceeds in one step. researchgate.net
In other compounds, like manganese dihydrogenphosphate dihydrate (Mn(H2PO4)2·2H2O), the dehydration is the first of a two-step decomposition process. The TGA/DTA curves show an initial mass loss attributed to the release of the two water molecules, followed by the decomposition of the resulting anhydrous manganese dihydrogenphosphate at a higher temperature. researchgate.netacs.org The water eliminated at temperatures below 423 K is generally considered water of crystallization. acs.org
Following dehydration, the resulting anhydrous manganese salt undergoes further decomposition upon continued heating, leading to the formation of various manganese oxides. The specific pathway and final product depend on the anion and the atmospheric conditions (e.g., air or inert gas).
Manganese Oxalate (anhydrous): After the dehydration of manganese oxalate dihydrate, the anhydrous MnC2O4 decomposes. In an air atmosphere, this decomposition leads to the formation of manganese oxides. The process can be complex, potentially involving intermediates like manganese carbonate (MnCO3) before the final formation of oxides such as Mn2O3 or Mn3O4 (hausmannite) at higher temperatures. researchgate.netresearchgate.net Studies have shown that the decomposition of the anhydrous oxalate can lead to MnO, which may subsequently oxidize. rsc.org
Manganese Dihydrogenphosphate (anhydrous): The thermal decomposition of Mn(H2PO4)2 occurs after the initial dehydration. This second step involves a polycondensation reaction and the breaking of P-OH bonds. acs.org The final decomposition product has been identified through X-ray powder diffraction (XRD) and FT-IR spectroscopy as manganese cyclotetraphosphate (Mn2P4O12). acs.orgresearchgate.netacs.org
The table below summarizes typical thermal events observed for manganese dihydrate compounds during TGA/DTA.
| Compound | Step | Temperature Range (°C) | Process | Final Product |
| Manganese Oxalate Dihydrate | 1 | 100 - 200 | Dehydration | Anhydrous MnC2O4 |
| 2 | 250 - 350 | Decomposition of Oxalate | Mn3O4 / Mn2O3 | |
| Manganese Dihydrogenphosphate Dihydrate | 1 | ~116 - 230 | Dehydration | Anhydrous Mn(H2PO4)2 |
| 2 | ~230 - 300 | Decomposition/Condensation | Mn2P4O12 | |
| Manganese Formate (B1220265) Dihydrate | 1 | ~100 - 200 | Dehydration | Anhydrous Mn(HCOO)2 |
Differential Scanning Calorimetry (DSC) for Enthalpic Changes in Manganese Dihydrates
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. This technique is crucial for quantifying the enthalpy changes (ΔH) for the endothermic dehydration and subsequent exothermic or endothermic decomposition reactions.
For manganese(II) oxalate dihydrate (MnC2O4·2H2O), the dehydration is an endothermic process, with a reported enthalpy change (ΔH) of approximately 86 kJ/mol. researchgate.net Another study on a different crystal form, γ-MnC2O4·2H2O, reported a dehydration enthalpy of 149 kJ/mol. researchgate.net
In the case of manganese hypophosphite monohydrate, which undergoes a similar dehydration process, the enthalpy change for the release of water was found to be 337.22 J/g. kku.ac.th For manganese dihydrogenphosphate dihydrate, the thermodynamic functions (ΔH, ΔG, and ΔS) have been calculated for both the dehydration and decomposition stages, indicating that both are nonspontaneous processes that require heat input. researchgate.netacs.org
The table below presents selected enthalpy data for the thermal decomposition of manganese dihydrate compounds.
| Compound | Process | Enthalpy Change (ΔH) | Reference |
| Manganese(II) Oxalate Dihydrate | Dehydration | 86 kJ/mol | researchgate.net |
| γ-Manganese(II) Oxalate Dihydrate | Dehydration | 149 kJ/mol | researchgate.net |
| Manganese Dihydrogenphosphate Dihydrate | Dehydration (Step 1) | 67.58 ± 0.25 kJ/mol | researchgate.net |
| Manganese Dihydrogenphosphate Dihydrate | Decomposition (Step 2) | 166.70 ± 0.09 kJ/mol | researchgate.net |
Kinetic Studies of Solid-State Decomposition Reactions
The study of reaction kinetics provides insight into the rate and mechanism of solid-state decompositions. Non-isothermal kinetic analysis, using data from TGA experiments performed at multiple heating rates, is a common approach.
Isoconversional (model-free) methods are powerful tools for determining kinetic parameters without assuming a specific reaction model. These methods analyze the relationship between temperature and heating rate at a constant extent of conversion (α).
Ozawa Method (Flynn-Wall-Ozawa, FWO): This method is widely used to calculate activation energy (Ea) from TGA data at different heating rates. Studies on manganese dihydrogenphosphate dihydrate have successfully applied the Ozawa method to determine the activation energies for both dehydration and decomposition steps. acs.orgresearchgate.net
Kissinger-Akahira-Sunose (KAS) Method: Similar to the Ozawa method, the KAS method is another reliable isoconversional approach for calculating activation energy. It has been used in conjunction with the Ozawa method to ensure consistency in the kinetic analysis of compounds like Mn(H2PO4)2·2H2O. researchgate.netacs.orgakjournals.com
Coats-Redfern Method: While primarily a model-fitting method, the Coats-Redfern equation is often used to determine the most probable reaction mechanism (conversion function) by comparing the activation energy it yields with the values obtained from isoconversional methods. acs.orgacs.org For the decomposition of Mn(H2PO4)2·2H2O, this method was used to estimate the possible conversion functions for the dehydration and decomposition reactions. researchgate.netacs.org
The activation energy (Ea) is the minimum energy required to initiate the decomposition reaction. The conversion function, g(α), describes the mathematical model that best represents the solid-state reaction mechanism (e.g., nucleation, diffusion, or phase boundary movement).
For the thermal decomposition of manganese dihydrogenphosphate dihydrate , the average activation energy for the first step (dehydration) was found to be in the range of 52.87–72.91 kJ/mol. researchgate.net The second step (decomposition) had a significantly higher activation energy, in the range of 156.14–174.65 kJ/mol. researchgate.net Using the Coats-Redfern method, the conversion function for the dehydration was determined to be related to "cylindrical symmetry," while the decomposition step was best described by "three-dimension diffusion". researchgate.netacs.org
For manganese(II) formate dihydrate , the activation enthalpy for dehydration was determined to be 17.2 ± 1.0 kcal/mol (approximately 72 kJ/mol) using several different methods. rsc.org
Studies on manganese(II) oxalate dihydrate have reported activation energies for dehydration around 18.3 kcal/mol (76.6 kJ/mol) rsc.orgrsc.org and 97.159 kJ/mol. globethesis.com
The table below summarizes kinetic parameters for the decomposition of various manganese dihydrate compounds.
| Compound | Process | Method | Activation Energy (Ea) | Conversion Function (Model) |
| Manganese Dihydrogenphosphate Dihydrate | Dehydration | Ozawa, KAS | 52.87–72.91 kJ/mol researchgate.net | Cylindrical symmetry researchgate.netacs.org |
| Decomposition | Ozawa, KAS | 156.14–174.65 kJ/mol researchgate.net | Three-dimension diffusion researchgate.netacs.org | |
| Manganese(II) Formate Dihydrate | Dehydration | Isothermal/Dynamic | ~72 kJ/mol rsc.org | Not specified |
| Manganese(II) Oxalate Dihydrate | Dehydration | Isothermal | 76.6 kJ/mol (18.3 kcal/mol) rsc.orgrsc.org | Contracting envelope rsc.orgrsc.org |
| Dehydration | Iso-conversional | 97.159 kJ/mol globethesis.com | Random nucleation and growth globethesis.com |
Thermodynamic Property Determination and Analysis (ΔH, ΔG, ΔS)
The thermodynamic properties of manganese dihydrate, specifically manganese dihydrogenphosphate dihydrate (Mn(H₂PO₄)₂·2H₂O), have been a subject of detailed investigation. The analysis of changes in enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) during its thermal decomposition provides valuable information about the energy requirements and spontaneity of the process.
The thermal decomposition of manganese dihydrogenphosphate dihydrate occurs in two distinct stages. The first stage involves dehydration, followed by a second stage of further decomposition. Thermodynamic functions for each stage have been calculated using the activated complex theory. researchgate.netacs.org
For the first stage of decomposition, the calculated thermodynamic values indicate that the process is endothermic, requiring an input of heat, and is nonspontaneous. researchgate.netacs.org The negative entropy change suggests a decrease in the disorder of the system, which can be interpreted as a "slow" reaction step. researchgate.net
The second stage of decomposition also demonstrates an endothermic and nonspontaneous nature. researchgate.netacs.org The positive enthalpy values for both stages confirm that heat is absorbed during the reactions. researchgate.net
Detailed research findings for the thermodynamic parameters of manganese dihydrogenphosphate dihydrate's thermal decomposition are presented below.
Table 1: Thermodynamic Properties of Manganese Dihydrogenphosphate Dihydrate Decomposition
| Decomposition Stage | ΔH (kJ mol⁻¹) | ΔG (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) |
|---|---|---|---|
| First Stage | 67.58 ± 0.25 | 180.77 ± 5.30 | -176.65 ± 0.41 |
| Second Stage | 166.70 ± 0.09 | 285.51 ± 1.29 | -124.29 ± 0.09 |
Data sourced from studies on the thermal decomposition of Mn(H₂PO₄)₂·2H₂O. researchgate.net
In a separate study concerning manganese(II) formate dihydrate, the dehydration process was analyzed to determine its energetic parameters. The enthalpy of activation for the dehydration at {011} faces was determined through two different methods: direct microscopic measurements and microgravimetry. The results from both methods were in close agreement, yielding values of 18.6 ± 1.8 kcal mol⁻¹ and 17.1 ± 1.5 kcal mol⁻¹, respectively. rsc.org Notably, the entropy change associated with this activation was found to be insignificantly small. rsc.org
Influence of External Fields (e.g., Magnetic Field) on Thermal Stability and Crystallization
The application of external magnetic fields during the crystallization and thermal analysis of manganese hydrates can induce notable changes in their structural and physical properties.
Research on manganese tartrate dihydrate crystals grown in the presence of a 182 Gauss magnetic field revealed modifications in the crystal's habit face and lattice planes. ijsrr.org While thermal analysis via thermogravimetry (TGA) and differential scanning calorimetry (DSC) showed no major alterations in the decomposition stages, single-crystal X-ray diffraction (XRD) analysis confirmed a change in cell dimensions and volume due to the magnetic field. ijsrr.org The endothermic peaks in the DSC thermogram for crystals grown in a magnetic field (MnTrmf) showed a slight shift to a higher temperature (170°C) for the first peak compared to those grown without a field (MnTr) (160°C), while the second peak remained at 385°C for both. ijsrr.org
Studies on manganese dichloride tetrahydrate (MnCl₂·4H₂O) have also shown that a magnetic field can alter the crystal growth rate. acs.org The effect was observed to be dependent on temperature and the supersaturation of the solution. acs.org
The influence of magnetic fields is not uniform across all materials and can depend on whether the substance is paramagnetic or diamagnetic. acs.org Manganese(II) salts are known to be paramagnetic. wikipedia.org In some cases, the application of a magnetic field can lead to a decrease in the decomposition temperature. For instance, studies on cobalt nitrate (B79036) hexahydrate, another paramagnetic salt, showed that freeze-thaw cycles in a magnetic field resulted in a shift to a lower decomposition temperature. scielo.br This phenomenon is linked to the magnetic field's ability to affect the Gibbs free energy and the stability of water molecules and their hydrogen bonding network. scielo.br
Coordination Chemistry Research of Manganese Dihydrates
Ligand Design and Complexation Studies with Manganese Dihydrate Precursors
The strategic design of ligands is fundamental to controlling the structure and reactivity of the resulting manganese complexes. Researchers employ a variety of ligands, from simple monodentate to complex macrocyclic and polydentate systems, to modulate the coordination environment of the manganese ion. Manganese dihydrate salts are common starting materials in these syntheses.
For instance, the reaction of manganese(III) acetate (B1210297) dihydrate with tetradentate O^C^C^O-type ligands, derived from differently substituted imidazolium (B1220033) salts, has yielded a novel class of manganese(III) complexes. unipd.it These complexes, with the general formula [MnBrL1–3], have been characterized by electrospray ionization mass spectrometry (ESI-MS) and single-crystal X-ray diffraction (SC-XRD), confirming their coordination geometry. unipd.it
Macrocyclic ligands, such as those based on a 1,7-diaza-12-crown-4 platform functionalized with acetate or piperidineacetamide pendant arms, have been used to create seven-coordinate Mn(II) complexes. nih.gov X-ray crystallography of [Mn(tO2DO2A)(H2O)]·2H2O revealed that the manganese ion is coordinated to six donor atoms of the macrocyclic ligand and one water molecule. nih.gov Potentiometric titrations have been employed to determine the stability constants of these complexes with Mn(II) and other biologically relevant metal ions. nih.govmdpi.com
Furthermore, the use of N′-benzylidenepyrazine-2-carbohydrazonamide as a ligand with manganese(II) chloride has resulted in the synthesis of new coordination compounds. mdpi.com Spectroscopic analysis suggests that the ligand binds to the metal center in a bidentate fashion through an azomethine nitrogen atom and a nitrogen atom from the pyrazine (B50134) ring. mdpi.com
The following table summarizes selected examples of manganese complexes synthesized from dihydrate precursors and the ligands involved.
| Manganese Precursor | Ligand Type | Resulting Complex Formula | Reference |
| Manganese(III) acetate dihydrate | Tetradentate O^C^C^O | [MnBrL1–3] | unipd.it |
| Manganese(II) salt | 1,7-diaza-12-crown-4 based macrocycle | [Mn(tO2DO2A)(H2O)] | nih.gov |
| Manganese(II) chloride | N′-benzylidenepyrazine-2-carbohydrazonamide | Mn(L)Cl₂ | mdpi.com |
Investigation of Redox Chemistry and Oxidation State Transitions within Manganese Dihydrate Complexes
A key feature of manganese chemistry is its rich redox behavior, with accessible oxidation states ranging from +2 to +7. The ligands coordinated to the manganese center play a crucial role in stabilizing specific oxidation states and influencing the redox potentials of the Mn(II)/Mn(III) and Mn(III)/Mn(IV) couples.
Studies have shown that the redox potential for the manganese(III)/(II) couple in aqueous solutions can vary significantly, from +1.51 V vs. NHE for the hydrated ion at pH 0 to as low as -0.95 V for a glucarate (B1238325) complex at pH 13.5. researchgate.net Similarly, the Mn(IV)/(III) couple ranges from +1.0 V to -0.04 V under different conditions. researchgate.net In aprotic media, the range of redox potentials is even wider. researchgate.net
The formation of Mn(III) species from Mn(II) precursors is a subject of intense research. For example, redox-driven reactions involving Mn(II) species adsorbed on manganese(IV) oxide surfaces can lead to the formation of dissolved Mn(III)-ligand complexes. acs.orgnih.gov The use of pyrophosphate as a ligand has demonstrated that freezing can accelerate the formation of Mn(III)-pyrophosphate complexes. nih.gov This is attributed to the concentration of reactants in the liquid intergrain boundaries of the ice. nih.gov
The influence of the ligand environment on the oxidation state is also evident in the study of manganosalen complexes. Small variations in the substituents on the salen ligand can lead to significant differences in the redox potential of the Mn(III)/Mn(II) couple, with values spanning over 1000 mV. nih.gov Time-dependent density functional theory (TDDFT) calculations have been used to correlate the Mn K-edge X-ray absorption near-edge structure (XANES) with the average oxidation state of manganese in various complexes. researchgate.net
The table below presents the range of redox potentials observed for manganese complexes in different environments.
| Redox Couple | Medium | Redox Potential Range (V vs. NHE) | Reference |
| Mn(III)/Mn(II) | Aqueous | +1.51 to -0.95 | researchgate.net |
| Mn(IV)/Mn(III) | Aqueous | +1.0 to -0.04 | researchgate.net |
| Mn(IV)/Mn(III) & Mn(III)/Mn(II) | Aprotic | +2.01 to -0.96 | researchgate.net |
Structure-Activity Relationship Studies in Manganese Dihydrate Coordination Compounds
Understanding the relationship between the structure of a manganese complex and its activity is crucial for designing new functional materials and catalysts. This involves correlating the coordination geometry, electronic properties, and steric factors with the observed chemical or physical behavior.
In the field of catalysis, manganese complexes derived from manganese(III) acetate dihydrate and tetradentate O^C^C^O ligands have been investigated as catalysts for the cycloaddition of CO₂ to epoxides. unipd.it The catalytic activity was found to be dependent on the substituents on the ligand, with the [MnBrL3] complex showing the highest activity. unipd.it Kinetic studies revealed a pseudo-first-order dependence on the epoxide concentration. unipd.it
Structure-activity relationships are also important in the development of therapeutic agents. For instance, the antimicrobial activity of novel Schiff base octaazamacrocyclic complexes of Mn(II) has been evaluated against various bacterial and fungal strains. frontiersin.org The results indicated that the macrocyclic Mn(II) complexes exhibit greater antimicrobial potential compared to the parent ligands. frontiersin.org Similarly, two new manganese(II) complexes with bisaroylhydrazone derivatives have been synthesized and their structure-activity relationship was studied using time-dependent DFT calculations. researchgate.net
The antioxidant activity of manganosalen complexes has been linked to their structural features. nih.gov Studies have shown that the ability to scavenge reactive oxygen species (ROS) varies depending on the specific manganosalen model, highlighting the influence of structural factors over the redox properties of the complexes in determining their antioxidant efficacy. nih.gov
The following table provides examples of structure-activity relationships in manganese coordination compounds.
| Complex Type | Application | Key Structural Feature Influencing Activity | Reference |
| [MnBrL3] | Catalysis (CO₂ cycloaddition) | Substituents on the O^C^C^O ligand | unipd.it |
| Macrocyclic Mn(II) complexes | Antimicrobial agents | Macrocyclic structure | frontiersin.org |
| Manganosalen complexes | Antioxidants | Structural factors of the salen ligand | nih.gov |
Synthesis and Characterization of Novel Manganese Dihydrate Coordination Architectures
The synthesis of novel coordination architectures, such as coordination polymers and metal-organic frameworks (MOFs), is a burgeoning area of manganese chemistry. These materials often exhibit interesting properties, including porosity, magnetism, and catalytic activity. Manganese dihydrate salts are frequently used as the manganese source in these syntheses.
For example, reactions of 4,4'-bipyridine (B149096) with manganese(II) succinate (B1194679) tetrahydrate and manganese(II) glutarate tetrahydrate have yielded coordination polymers with three-dimensional open frameworks and open-layer structures, respectively. capes.gov.br The magnetic properties of these materials were found to be related to the bridging mode of the carboxylate groups. capes.gov.br
A series of manganese phosphonate (B1237965) clusters with unprecedented topologies have been synthesized and characterized. researchgate.net These include a complex with a twisted oval of twenty homovalent manganese(III) ions and a mixed-valent pentadecanuclear complex containing six Mn(III) and nine Mn(II) ions. researchgate.net The flexibility of phosphonate ligands to adopt various coordination modes allows for the formation of such diverse and well-defined coordination geometries. researchgate.net
The characterization of these novel architectures relies on a combination of analytical techniques. Single-crystal X-ray diffraction is indispensable for determining the precise three-dimensional structure. Other techniques such as infrared spectroscopy, thermogravimetric analysis, and elemental analysis are used to confirm the composition and bonding within the complexes. mdpi.com Magnetic susceptibility measurements are employed to probe the magnetic behavior of polynuclear manganese complexes. capes.gov.br
The table below highlights some novel manganese coordination architectures and their key structural features.
| Manganese Precursor | Bridging Ligand(s) | Resulting Architecture | Key Structural Feature | Reference |
| Mn(C₄H₄O₄)·4H₂O | 4,4'-bipyridine, succinate | 3D open framework | Interlinked layers sustained by bpy ligands | capes.gov.br |
| Mn(C₅H₆O₄)·4H₂O | 4,4'-bipyridine, glutarate | Open layers | Ribbon-like chains connected by bpy ligands | capes.gov.br |
| Not specified | Phosphonate | Heptadecanuclear cluster | Rudder-like cage structure | researchgate.net |
Catalytic Research Applications of Manganese Dihydrates
Manganese (III) acetate (B1210297) dihydrate, a moderately water-soluble crystalline brown powder, serves as a significant oxidizing agent and catalyst in a multitude of organic synthesis research applications. wikipedia.orgamericanelements.com Its utility is particularly pronounced in reactions involving radical intermediates, where it functions as a mild and selective one-electron oxidant. sigmaaldrich.comchemeurope.com The compound is typically prepared by reacting potassium permanganate (B83412) with manganese(II) acetate in acetic acid. wikipedia.org Structurally, the dihydrate form is an oxo-centered trimer of Mn(III) with bridging acetate ligands. nih.gov
Materials Science and Engineering Research Leveraging Manganese Dihydrates
Precursor Role in the Synthesis of Advanced Manganese Oxide Nanomaterials
Manganese dihydrate compounds are widely employed as precursors for the synthesis of advanced manganese oxide (MnO, Mn₂O₃, Mn₃O₄, MnO₂) nanomaterials. sigmaaldrich.comleapchem.com The choice of the dihydrate precursor and the synthesis method allows for fine control over the resulting nanoparticle's size, morphology, and crystal structure, which in turn dictates its properties and application suitability. researchgate.net
Several synthesis techniques utilize manganese dihydrates:
Sol-Gel Process : In this method, a manganese dihydrate, such as manganese acetate (B1210297) dihydrate or manganese oxalate (B1200264) dihydrate, is dissolved in a solvent to form a "sol". sigmaaldrich.comresearchgate.net Through a series of hydrolysis and polymerization reactions, the sol transitions into a gel-like network. This gel is then dried and calcined at high temperatures to decompose the organic components and yield manganese oxide nanoparticles. researchgate.net For instance, manganese acetate dihydrate can be used to produce Mn₃O₄ nanostructures for battery applications. sigmaaldrich.com
Hydrothermal/Solvothermal Method : This technique involves a chemical reaction in a sealed vessel (autoclave) where a manganese dihydrate precursor is subjected to high temperature and pressure. The hydrothermal method, using water as the solvent, has been employed to synthesize Mn₃O₄ nanoparticles from precursors like manganese acetate dihydrate. researchgate.net This process can produce unique, squared-shape nanoparticles with porous architectures. researchgate.net
Thermal Decomposition : This straightforward method involves heating a manganese dihydrate compound, typically manganese oxalate dihydrate, in a controlled atmosphere. leapchem.com The heat causes the compound to decompose, breaking down into manganese oxides, carbon dioxide, and water. leapchem.com The predictable, multi-step decomposition of manganese oxalate allows for precise control over the final oxide phase (e.g., MnO, Mn₃O₄, or MnO₂) and morphology, making it ideal for creating high-purity oxide powders. leapchem.com
Chemical Precipitation : In this approach, a precipitating agent like sodium hydroxide (B78521) is added to a solution containing a manganese precursor, such as manganese chloride tetrahydrate, to form a precipitate that is then processed into nanoparticles. aristonpubs.com While not always starting with a dihydrate, related hydrated forms are central to these wet chemistry methods.
The ability to generate various manganese oxides, including Mn₃O₄ and MnO₂, from these dihydrate precursors is fundamental to their application in diverse technological fields. leapchem.comresearchgate.net
Research in Energy Storage Device Components
Manganese oxides derived from dihydrate precursors are highly promising for energy storage applications due to their high theoretical capacitance, low cost, and environmental friendliness. researchgate.netmdpi.com
In the field of rechargeable batteries, manganese oxides synthesized from dihydrate compounds serve as high-performance electrode materials. sigmaaldrich.com The nanostructured nature of these oxides, achieved through precursor-based synthesis, provides large surface areas and short diffusion paths for ions, enhancing electrochemical performance.
Manganese oxide (Mn₃O₄) nanostructures, synthesized from manganese(III) acetate dihydrate, have been investigated as anode materials for lithium-ion (Li-ion) batteries. sigmaaldrich.com Similarly, manganese oxalate dihydrate is a key precursor for creating manganese oxides used in the electrodes of Li-ion and alkaline batteries. leapchem.com The controlled decomposition of the oxalate allows for the synthesis of oxide nanoparticles with precise morphologies, which is crucial for battery performance. leapchem.com Other dihydrates, like manganese(II) formate (B1220265) dihydrate, are also explored as precursors for battery cathode materials. ebay.com
Research extends beyond Li-ion technology. For example, a novel cathode material, AlₓMnO₂·nH₂O, was prepared through an in-situ electrochemical transformation of spinel Mn₃O₄ in an aqueous solution. nih.gov This material, used in a rechargeable aqueous aluminum-ion battery, delivered an exceptionally high specific capacity of 467 mAh g⁻¹ and an energy density of 481 Wh kg⁻¹. nih.gov The development of manganese(II) perrhenate (B82622) dihydrate from recycled materials is also being explored for its potential in the battery industry. mdpi.com
Table 1: Manganese Dihydrate Precursors in Rechargeable Battery Research
| Manganese Dihydrate Precursor | Derived Material | Battery Application | Reference |
|---|---|---|---|
| Manganese(III) Acetate Dihydrate | Mn₃O₄ Nanostructures | Anode for Lithium-ion Batteries | sigmaaldrich.com |
| Manganese Oxalate Dihydrate | Manganese Oxides (MnO, Mn₃O₄, MnO₂) | Electrodes for Li-ion & Alkaline Batteries | leapchem.com |
| Manganese(II) Formate Dihydrate | Manganese Oxides | Cathode for LIBs | ebay.com |
| Manganese(II) Perrhenate Dihydrate | Mn(ReO₄)₂·2H₂O | Potential for various battery types | mdpi.com |
Supercapacitors, or electrochemical capacitors, store energy via rapid ion adsorption/desorption at the electrode-electrolyte interface or through fast surface redox reactions. Manganese oxides are considered one of the most promising materials for high-performance supercapacitors due to their remarkable theoretical specific capacitance. researchgate.net
Manganese dihydrates are instrumental in producing the necessary nanostructured manganese oxides for these devices.
Manganese acetate dihydrate has been used as a precursor in a sol-gel process to create manganese oxide nanoparticles evaluated for supercapacitor applications. sigmaaldrich.com In one study, nanostructured manganese oxide nanoparticles were prepared via a solution-combustion method using manganese acetate dihydrate and urea. researchgate.net The resulting electrode material exhibited a specific capacitance of 128 F·g⁻¹. researchgate.net
Manganese oxalate dihydrate serves as a precursor in the synthesis of nanostructured manganese oxides specifically for electrochemical capacitors. leapchem.com
Manganese(II) chloride , in its hydrated forms, is a precursor for manganese oxide coatings on graphite (B72142) materials, making them suitable for supercapacitors. sigmaaldrich.com
The performance of these materials is highly dependent on their structure. For instance, Mn₃O₄ nanoparticles with a unique squared shape, synthesized via a hydrothermal method, showed a large specific capacitance of 380 F·g⁻¹ and excellent cycling stability. researchgate.net The porous architecture achieved through these synthesis routes is key to their excellent electrochemical performance. researchgate.net
Table 2: Performance of Manganese Oxide-Based Supercapacitors from Dihydrate Precursors
| Precursor | Derived Material | Synthesis Method | Specific Capacitance | Electrolyte | Reference |
|---|---|---|---|---|---|
| Manganese Acetate Dihydrate | Mn₃O₄/MoO Nanoparticles | Solution-Combustion | 128 F·g⁻¹ | 1 M Na₂SO₄ | researchgate.net |
| Not Specified (General Mn Precursor) | Squared-shape Mn₃O₄ NPs | Hydrothermal | 380 F·g⁻¹ | 1.0 M Na₂SO₄ | researchgate.net |
| Manganese(II) chloride tetrahydrate | Porous Mn₂O₃ Nanocubics | Thermal Treatment of MOFs | 214 F·g⁻¹ | Not Specified | mdpi.com |
Development of Sensor Materials Based on Manganese Dihydrates
Manganese dihydrates are also valuable precursors in the fabrication of advanced sensor materials. The derived manganese-based compounds, particularly oxides and composite materials, exhibit properties that make them suitable for detecting various gases and chemical species.
A notable example is the synthesis of manganese stannate (MTO) thin films for gas sensing. rsc.orgrsc.org In this research, manganese acetate dihydrate was used as the manganese cation source, combined with a tin source, and dissolved in a solvent to create a solution for spin coating. rsc.orgrsc.org The resulting MTO thin films were evaluated for their ability to detect acetone (B3395972) gas, a common volatile organic compound (VOC). rsc.org
Key findings from this research include:
The sensors displayed a linear response to acetone concentrations in the 1–9 ppm range at an operating temperature of 200 °C. rsc.orgrsc.org
They exhibited high sensitivity (22%), excellent selectivity, and good repeatability. rsc.org
The sensor showed fast response and recovery times of 15 and 16 seconds, respectively. rsc.org
The surface morphology, particularly high surface roughness, of the films was crucial for their sensing performance, as it allows for a greater number of gas molecules to be adsorbed on the surface. rsc.org Other manganese compounds derived from hydrated precursors, such as manganese oxalate dihydrate and manganese(II) chloride, are also noted for their potential in creating nanostructured oxides and composite films for gas sensor applications. leapchem.comsigmaaldrich.com
Exploration in Advanced Ceramic and Pigment Production Research
The thermal decomposition of manganese dihydrate compounds to form manganese oxides is a foundational process in the production of advanced ceramics and pigments. leapchem.com When heated, these precursors predictably break down into fine oxide powders, which are then used as colorants. leapchem.comchivine-us.com
Manganese oxalate dihydrate is explicitly mentioned as a precursor for manganese oxides (MnO, Mn₃O₄, or MnO₂) that are widely used as ceramic pigments. leapchem.com Its controlled decomposition allows for precise control over the resulting oxide's particle size and phase, which is critical for achieving consistent color. leapchem.com
Manganese(II) formate dihydrate is also listed as a ceramics precursor. ebay.com
Manganese dioxide (MnO₂) , which can be synthesized from various precursors, is a common pigment that imparts purple, blue, or black colors to glass and ceramics. chivine-us.commade-in-china.com At temperatures above 1080°C, MnO₂ transforms into MnO, which interacts with silica (B1680970) in the ceramic body to produce violet and brown colors. chivine-us.com
Research in this area includes the use of synthetic tri-manganese tetra-oxide (Mn₃O₄) as a high-temperature pigment for coloring red-burning clay bricks. researchgate.net Adding 2–4% of this pigment results in a rich, dark brown color, with the intensity increasing with higher pigment concentration and firing temperatures. researchgate.net
Electrochemical Research and Biosensor Development
Fundamental Electrochemical Characterization of Manganese Dihydrates and Related Species
The electrochemical behavior of manganese dihydrate and its related hydrated species is typically investigated using a suite of analytical techniques, primarily Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), and Differential Pulse Voltammetry (DPV). These methods provide insights into the redox processes, electron transfer kinetics, and interfacial properties of the material.
Research on manganese(II) complexes with phenanthroline derivatives, for instance, involved their immobilization in Nafion layers on glassy carbon electrodes for electrochemical study. nih.gov CV was used to determine the formal potentials of the Mn(III)/Mn(II) redox couple, which varied depending on the specific ligand structure. nih.gov The charge transport through these modified layers was also characterized, revealing contributions from both physical diffusion of the complex cations and electron hopping between redox centers. nih.gov
Similarly, studies on manganese acetate (B1210297) hydrate (B1144303) solutions as electrolytes for supercapacitors have utilized CV to characterize the redox reactions. researchgate.net The voltammograms show reversible redox peaks corresponding to the Mn²⁺/Mn³⁺ couple, indicating pseudocapacitive behavior. researchgate.net EIS measurements on these systems help in understanding the charge transfer resistance and the diffusion characteristics of ions at the electrode-electrolyte interface. researchgate.net The non-Arrhenius behavior in conductivity observed in these hydrate solutions highlights the unique role of acetate ligands and hydration shells in influencing ion transport. researchgate.net
In the context of biosensors, the electrochemical characterization of manganese nanoparticle-modified electrodes is a crucial step. mdpi.com Techniques like CV and EIS are employed to compare the properties of bare electrodes with modified ones. mdpi.com For example, a pencil graphite (B72142) electrode (PGE) modified with manganese nanoparticles showed a significant increase in the peak current in a potassium ferricyanide (B76249) solution, indicating an enhanced electroactive surface area. mdpi.commdpi.com
Table 1: Electrochemical Parameters of a Manganese Complex Modified Carbon Paste Electrode
| Parameter | Description | Value | Reference |
|---|---|---|---|
| Technique | Cyclic Voltammetry (CV) | - | researchgate.net |
| Redox Couple | Mn(III)/Mn(II) | - | researchgate.net |
| Anodic Peak Potential (Epa) | Potential at which oxidation occurs | +0.75 V | researchgate.net |
| Cathodic Peak Potential (Epc) | Potential at which reduction occurs | +0.45 V | researchgate.net |
| Electron Transfer Coefficient (α) | Calculated from Laviron's equation | 0.52 | researchgate.net |
Data derived from the study of a carbon paste electrode modified with an electrochemically produced polymer of [Mn(thiophenyl-2-carboxylic acid)2(triethylonamine)]. researchgate.net
Research into Electrode Surface Modification using Manganese Dihydrates
Modifying electrode surfaces with manganese dihydrate and related compounds is a key strategy for enhancing the performance of electrochemical devices. These modifications can increase the electrode's effective surface area, improve electron transfer kinetics, and introduce catalytic activity for specific reactions. mdpi.comsci-hub.se
One common approach involves the immobilization of manganese complexes or nanoparticles onto an electrode surface. nih.gov For example, manganese(II) complexes have been incorporated into Nafion polymer films on glassy carbon electrodes. nih.gov The Nafion layer serves to stably trap the positively charged manganese complex ions via cation exchange with its sulfonic groups. nih.gov Atomic force microscopy (AFM) is often used to characterize the surface morphology of these modified electrodes. nih.gov
Another area of research is the development of manganese-based nanoparticles from precursors like manganese (II) nitrate (B79036) hydrate (Mn(NO3)2·xH2O) or manganese (II) chloride tetrahydrate (MnCl2·4H2O) for electrode modification. mdpi.commdpi.com These nanoparticles can be deposited onto various electrode substrates, such as pencil graphite electrodes (PGEs), to create highly sensitive sensing platforms. mdpi.commdpi.com The modification with manganese nanoparticles has been shown to significantly increase the electroactive surface area of the electrode. mdpi.com This enhancement is quantified by the Randles-Sevcik equation, which relates the peak current in a cyclic voltammogram to the surface area. mdpi.com
Surface modification is also a critical strategy for improving the performance of manganese oxides in aqueous zinc-ion batteries. researchgate.net Coating inactive manganese monoxide (MnO) with a uniform layer of carbon via chemical vapor deposition has been shown to dramatically enhance its electrochemical properties, leading to excellent reversible capacity and rate capability. researchgate.net
Table 2: Electroactive Surface Area (ESA) of Modified Pencil Graphite Electrodes (PGEs)
| Electrode Type | Modification Material | ESA (cm²) | Reference |
|---|---|---|---|
| Bare PGE | None | 0.107 | mdpi.com |
| Mn-NP-modified PGE | MnCO₃@OAm | 0.149 | mdpi.com |
| Mn-NP-modified PGE | MnCO₃@TEG | 0.165 | mdpi.com |
| Mn-NP-modified PGE | MnO₂/Mn₂O₃@TEG | 0.170 | mdpi.com |
The electroactive surface area was calculated using the Randles-Sevcik equation from CV data in a 5 mM [Fe(CN)₆]³⁻/⁴⁻ solution. mdpi.com
Development of Electrochemical Biosensors (e.g., DNA Biosensors)
The unique catalytic and electrochemical properties of manganese compounds, including their hydrated forms, make them excellent candidates for developing highly sensitive and selective electrochemical biosensors. mdpi.comnih.gov These sensors are particularly promising for the detection of nucleic acids, such as DNA. mdpi.comacs.org
In a typical DNA biosensor, the electrode surface is modified with a manganese compound to facilitate the immobilization of DNA strands and to amplify the electrochemical signal corresponding to DNA detection. mdpi.comresearchgate.net Manganese complexes can intercalate with the DNA double helix through π-π* stacking interactions, which helps in immobilizing double-stranded DNA (dsDNA) on the electrode surface. researchgate.net
One study demonstrated the development of a DNA biosensor using various organically coated manganese nanoparticles (Mn-NPs) derived from precursors like manganese (II) nitrate hydrate. mdpi.commdpi.com The performance of these biosensors was evaluated by measuring the oxidation signal of guanine (B1146940), one of the four main nucleobases found in DNA, using Differential Pulse Voltammetry (DPV). mdpi.commdpi.com The modification of a pencil graphite electrode (PGE) with these Mn-NPs led to a significant increase in the guanine oxidation signal, indicating enhanced sensitivity. mdpi.com The interaction between the Mn-NPs and DNA was further studied using techniques like UV-vis spectroscopy, circular dichroism (CD), and EIS. mdpi.com
These biosensors have shown low limits of detection (LOD) for both double-stranded (dsDNA) and single-stranded DNA (ssDNA). mdpi.com The applicability of such sensors has been successfully tested on real-world samples, such as human DNA extracts. mdpi.com
Table 3: Performance of Manganese Nanoparticle-Modified DNA Biosensors
| Target Analyte | Modification Material | Detection Limit (LOD) | Key Finding | Reference |
|---|---|---|---|---|
| dsDNA | MnO₂/Mn₂O₃@TEG | 7.86 μg·L⁻¹ | 3- to 5.4-fold increase in guanine signal | mdpi.com |
| ssDNA | MnCO₃@OAm | 3.49 μg·L⁻¹ | 2.3-fold increase in guanine signal | mdpi.com |
Performance was evaluated on a modified Pencil Graphite Electrode (PGE) using Differential Pulse Voltammetry (DPV). mdpi.com
Investigation of Charge Storage Mechanisms in Electrochemical Devices
Manganese dihydrate and related hydrated manganese oxides are extensively studied as electrode materials for electrochemical capacitors (ECs), also known as supercapacitors, due to their potential for high energy and power density. uanl.mxfrontiersin.org The charge storage in these materials is governed by complex mechanisms that often involve more than simple electrostatic interactions. uanl.mxoaepublish.com
The primary charge storage mechanisms identified in these materials are:
Electrical Double-Layer Capacitance (EDLC) : This involves the electrostatic adsorption of electrolyte ions onto the high-surface-area electrode material, without any chemical reactions. uanl.mx
Pseudocapacitance : This mechanism involves fast and reversible faradaic (redox) reactions occurring at or near the surface of the electrode material. uanl.mxfrontiersin.org For manganese oxides, this typically involves the Mn³⁺/Mn⁴⁺ or Mn²⁺/Mn³⁺ redox couples. researchgate.net
Ion Intercalation/Deintercalation : This process involves the insertion and removal of electrolyte cations (like H⁺, Na⁺, or K⁺) into the crystal structure of the manganese oxide. uanl.mxacs.org
For example, a study on hureaulite, a hydrated manganese phosphate (B84403), revealed that its charge storage is a combination of EDLC, pseudocapacitance, and an ion intercalation process facilitated by a Grotthuss-type proton conduction mechanism through its hydrogen bond network. uanl.mx This material achieved a specific capacitance of 184 Fg⁻¹ at a scan rate of 5 mVs⁻¹ in a 3M KOH electrolyte. uanl.mx Similarly, manganese acetate hydrate solutions used as electrolytes have demonstrated pseudocapacitive behavior, achieving a stable specific capacitance of 130 F g⁻¹ over 2000 cycles. researchgate.net
Table 4: Specific Capacitance of Various Manganese-Based Hydrated Materials
| Material | Electrolyte | Specific Capacitance (Fg⁻¹) | Scan Rate (mVs⁻¹) | Reference |
|---|---|---|---|---|
| Hureaulite (Mn₅(H₂O)₄(PO₃OH)₂(PO₄)₂) | 3M KOH | 184 | 5 | uanl.mx |
| Hureaulite (Mn₅(H₂O)₄(PO₃OH)₂(PO₄)₂) | 3M NaOH | 111 | 5 | uanl.mx |
| Hureaulite (Mn₅(H₂O)₄(PO₃OH)₂(PO₄)₂) | 3M LiOH | 58 | 5 | uanl.mx |
| Carbon Electrode in Mn(AC)₂-H₂O | 2.5 mol L⁻¹ Manganese Acetate | 130 | - | researchgate.net |
| Fully Expanded NaMCu Oxide | 0.5 M K₂SO₄ | 102 | 1 | frontiersin.org |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of many-body systems. It is widely applied to predict the geometric and electronic properties of manganese complexes with a high degree of accuracy.
DFT calculations are instrumental in determining the most stable optimized geometries of hydrated manganese compounds. For instance, in studies of manganese(II) oxalate (B1200264) dihydrate (α-MnC₂O₄·2H₂O), DFT has been used to obtain the optimized structural parameters, which can then be compared with experimental data from X-ray diffraction (XRD). acs.org These calculations confirm the coordination environment of the Mn(II) ion, which is typically a distorted octahedron formed by oxygen atoms from both water molecules and oxalate groups. researchgate.net In many Mn(II) complexes, the central ion has a six-coordinated pseudo-octahedral geometry. reading.ac.uk
DFT is also crucial for investigating the electronic properties, such as the spin state and magnetic behavior of the manganese center. For Mn(II), which has a d⁵ electron configuration, high-spin states are common. DFT calculations can compute the potential energy surfaces of different spin states, helping to classify the magnetic and electron-transfer properties of manganese complexes. researchgate.net Time-dependent DFT (TDDFT) has been successfully used to reproduce the correlation between the Mn K-edge position in X-ray absorption spectra and the average oxidation state of manganese, providing a powerful tool for characterizing Mn atoms in complex systems. researchgate.net
Below is a table summarizing typical structural parameters for a hydrated Mn(II) center optimized using DFT, often focusing on the [Mn(H₂O)₆]²⁺ ion as a model system.
Table 1: DFT-Calculated Structural Parameters for Hydrated Mn(II)
| Parameter | Description | Typical Calculated Value | Experimental Range (Å) |
|---|---|---|---|
| Mn-O Distance | Bond length between the Mn(II) ion and the oxygen of a coordinated water molecule. | 2.11 - 2.20 Å | 2.15 - 2.22 Å |
| Coordination Number | Number of water molecules in the first hydration shell. | 6 | 6 |
| Geometry | The arrangement of the coordinated water molecules. | Octahedral / Distorted Octahedral | Octahedral |
Note: Values are compiled from typical DFT studies on Mn(II) aquoions and related complexes. mdpi.comcdnsciencepub.com
Molecular Dynamics Simulations of Manganese Dihydrate Systems
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For hydrated manganese(II) ions, MD simulations provide critical insights into the dynamics of the hydration shell, including water exchange rates and the stability of the coordination complex. arxiv.org
Classical MD simulations have been employed to study the water exchange mechanisms around the Mn(II) ion in aqueous solutions. nih.gov These simulations reveal that the water exchange process for Mn(II) typically proceeds via an associative interchange (Iₐ) mechanism, where an incoming water molecule enters the coordination sphere before the departure of a resident water molecule. nih.gov This is in contrast to other divalent transition metals like Ni(II) which follow a dissociative (Iₐ) pathway. nih.gov
MD simulations are also used to determine the residence time of water molecules in the first coordination shell of the Mn(II) ion. This parameter, which is in good agreement with values determined from ¹⁷O NMR data, quantifies the lability of the coordinated water molecules. mdpi.com Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, which treat the inner coordination sphere with high-level quantum methods and the surrounding solvent with classical force fields, offer a more accurate description of the system's dynamics and thermodynamics, such as hydration free energies. cdnsciencepub.com
Table 2: Typical Parameters from MD Simulations of Aqueous Mn(II)
| Parameter | Description | Typical Simulation Result |
|---|---|---|
| Water Exchange Mechanism | The pathway for ligand (water) substitution. | Associative Interchange (Iₐ) |
| Water Residence Time (τ) | Average time a water molecule spends in the first hydration shell. | 20-40 ns |
| First Shell Coordination Number | The average number of water molecules directly bound to Mn(II). | 6 |
| Rotational Time Constant (τᵣ) | Time constant for the rotation of the aquoion complex. | Microseconds (μs) |
Note: These parameters are characteristic of the [Mn(H₂O)₆]²⁺ aquoion in aqueous solution. arxiv.orgnih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Chemical Bonding
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density to characterize chemical bonding. By locating critical points in the electron density (ρ), QTAIM provides a quantitative description of both covalent and non-covalent interactions. dokumen.pubresearchgate.net
In the context of hydrated manganese compounds, QTAIM analysis is used to investigate the nature of the Mn-O bonds between the manganese ion and the oxygen atoms of the water ligands. The analysis involves identifying bond critical points (BCPs) along the path of maximum electron density between two atoms. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), reveal the nature of the interaction.
For Mn-O bonds in hydrated complexes, QTAIM analysis typically shows a low electron density and a positive Laplacian (∇²ρ > 0) at the BCP. This is characteristic of a closed-shell interaction, which has significant ionic character, as expected for a bond between a metal cation and an oxygen ligand. The analysis can also reveal the degree of π-character in bonds if the bond ellipticity at the BCP deviates from zero. researchgate.net QTAIM has been applied to various manganese complexes to provide a deeper understanding of the bonding framework. mdpi.compreprints.org
Table 3: Representative QTAIM Topological Parameters for Mn-O Bonds
| QTAIM Parameter | Description | Typical Finding for Mn-O Bonds | Interpretation |
|---|---|---|---|
| ρ(r) | Electron density at the Bond Critical Point (BCP). | Low value | Indicates weak covalent character. |
| ∇²ρ(r) | Laplacian of the electron density at the BCP. | Positive value | Characteristic of closed-shell (ionic) interactions. |
| H(r) | Total energy density at the BCP. | Slightly negative or positive | Indicates partially covalent or non-covalent nature. |
| Bond Ellipticity (ε) | A measure of the anisotropy of electron density at the BCP. | Close to zero | Suggests a bond with predominantly σ-character. |
Note: These are generalized findings from QTAIM studies on metal-ligand interactions in coordination complexes. researchgate.netufc.br
Non-Covalent Interaction (NCI) Plot Index Studies for Intermolecular Forces
The Non-Covalent Interaction (NCI) plot is a computational tool used to visualize and analyze weak intermolecular and intramolecular interactions in real space. nih.gov It is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). NCI plots generate 3D isosurfaces that highlight regions of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion.
For manganese dihydrate and related hydrated systems, NCI plot analysis is particularly useful for studying the network of hydrogen bonds. These interactions involve the coordinated water molecules acting as donors and nearby anions or other solvent molecules acting as acceptors. The NCI plot can distinguish between strong hydrogen bonds (typically appearing as blue isosurfaces), weaker van der Waals interactions (green isosurfaces), and repulsive steric clashes (red isosurfaces). preprints.org
In studies of crystalline manganese compounds, NCI plots, often used in conjunction with QTAIM, help to elucidate how supramolecular assemblies are stabilized by a network of non-covalent forces. reading.ac.ukmdpi.com For instance, the analysis can reveal the cooperative effects of multiple hydrogen bonds and other weak interactions in stabilizing the crystal lattice. preprints.orgacs.org
Computational Prediction and Validation of Spectroscopic Data
Computational methods, especially DFT, are widely used to predict and help interpret experimental spectroscopic data, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. bibliotekanauki.pl By calculating the vibrational frequencies and electronic transitions of a molecule, researchers can assign spectral bands and validate proposed structures. researchgate.net
For manganese(II) oxalate dihydrate, DFT calculations have been performed to predict its IR and Raman spectra. acs.org The calculated vibrational frequencies for both the isolated molecule and the crystalline solid-state form show good agreement with experimental measurements, although small differences exist due to intermolecular interactions in the crystal that are not perfectly captured by the model. acs.org Such studies provide a comprehensive assignment of vibrational modes, including the stretching and bending modes of water, the vibrations of the oxalate group, and the Mn-O stretching modes. acs.org
Similarly, TDDFT calculations can predict the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net These calculations help in assigning transitions, for example, d-d transitions within the manganese ion or charge-transfer bands between the metal and ligands. researchgate.netstanford.edu
Table 4: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for α-Manganese(II) Oxalate Dihydrate
| Vibrational Mode | Experimental IR | Calculated IR (Crystal) | Experimental Raman | Calculated Raman (Crystal) |
|---|---|---|---|---|
| O-H Stretching | 3450 | 3445 | 3448 | 3442 |
| O-H Bending | 1620 | 1625 | 1618 | 1623 |
| C=O Asymmetric Stretching | 1634 | 1640 | - | - |
| C-C Stretching | 905 | 910 | 902 | 908 |
| Mn-O Stretching | 420 | 425 | 422 | 428 |
Note: Data is representative of findings from studies comparing experimental spectra with DFT calculations for manganese oxalate hydrates. Actual values may vary between specific studies. acs.org
Environmental Chemistry Research Perspectives
Geochemical Cycling and Speciation Studies of Manganese Dihydrates in Environmental Systems
The geochemical cycling of manganese is a critical process in terrestrial and aquatic environments, largely dictated by redox conditions and pH. who.int Manganese can exist in multiple oxidation states, primarily as soluble Mn(II) and insoluble Mn(IV) oxides. amazonaws.comicm.edu.pl The transition between these states is fundamental to its environmental behavior and bioavailability. who.int Hydrated forms of manganese, such as manganese dihydrate species, are integral intermediates and participants in these cycles.
In aquatic systems, Mn(II) is the predominant form in more acidic and anoxic (low oxygen) environments. who.intresearchgate.net As pH and redox potential increase, often through biological activity or mixing with oxygenated waters, Mn(II) is oxidized to Mn(IV), forming manganese oxides and oxyhydroxides. amazonaws.comresearchgate.net This process is often microbially mediated. who.int Conversely, in reducing environments, such as in sediments, these manganese oxides can be used by microbes as electron acceptors for the degradation of organic matter, leading to the release of soluble Mn(II). researchgate.netnih.gov This dynamic cycling between soluble and particulate forms is a key feature of manganese geochemistry. nih.gov
Research has highlighted the role of specific hydrated manganese compounds in these processes. For instance, studies have used manganese(II) chloride tetrahydrate and manganese(III) acetate (B1210297) dihydrate to investigate the formation and behavior of manganese species in laboratory settings that simulate natural conditions. diva-portal.orgnih.govacs.org Freeze-thaw cycles in cold environments have been shown to drive the formation of Mn(III) through interactions between dissolved Mn(II) and Mn(IV) oxide surfaces, a process studied using manganese(II) chloride tetrahydrate. acs.org This can influence the biogeochemical cycling of manganese in the cryosphere and its connection to the hydrosphere. diva-portal.orgacs.org Furthermore, fungi like Aspergillus niger can transform manganese nodules into soluble forms, including manganese oxalate (B1200264) dihydrate, illustrating a biological pathway in the geochemical cycle that has potential applications in bioremediation.
The speciation of manganese—the specific chemical form in which it exists—is crucial because it determines its mobility, bioavailability, and toxicity. bibliotekanauki.pl In natural waters, dissolved manganese is often in the Mn(II) oxidation state. researchgate.net The transformation of Mn(II) can lead to the formation of various manganese minerals. For example, in certain conditions, Mn(II) can combine with carbonate ions (CO3²⁻), which are often produced during the microbial degradation of organic matter, to form rhodochrosite (manganese carbonate). researchgate.net The formation of hydrated manganese coordination compounds can also occur when manganese salts are exposed to moisture.
Table 1: Key Manganese Species in Environmental Geochemical Cycling
Research into Remediation Strategies for Contaminants using Manganese Dihydrates
Hydrated manganese compounds and their derivatives, particularly manganese oxides, are subjects of intensive research for the remediation of environmental contaminants. Their effectiveness stems from their high surface area, strong adsorption capacity, and oxidative capabilities. mdpi.com Manganese oxides, often synthesized from hydrated manganese salts like manganese dichloride tetrahydrate, are being developed as powerful tools for treating polluted water and soil. nih.govfrontiersin.org
One area of focus is the use of manganese oxide nanoparticles (MnO-NPs) for wastewater treatment. Research has demonstrated that biosynthesized MnO-NPs can effectively remove a variety of pollutants. nih.govfrontiersin.org In one study, MnO-NPs synthesized using the bacterium Bacillus flexus and manganese dichloride tetrahydrate were tested on wastewater. nih.govfrontiersin.org The nanoparticles showed significant efficiency in reducing chemical oxygen demand (COD), sulfates, phosphates, and color. nih.govfrontiersin.org This remediation occurs through a combination of photocatalytic degradation and adsorption. nih.gov
Another promising strategy involves combining manganese dioxide (δ-MnO₂) with biochar to immobilize heavy metals in contaminated soil. mdpi.com This composite material has been shown to effectively reduce the mobility of lead (Pb), copper (Cu), and zinc (Zn) in soil, transforming them into more stable, residual forms. mdpi.com The manganese dioxide component, with its two-dimensional layered structure and oxidative properties, plays a key role in this immobilization. mdpi.com The synthesis of such materials can involve hydrated precursors like tetrahydrate manganese acetate. mdpi.com
Table 2: Pollutant Removal Efficiency using Manganese Oxide Nanoparticles (MnO-NPs)
Data sourced from studies on wastewater treatment using biosynthesized MnO-NPs. nih.govfrontiersin.org
Development of Analytical Methods for Trace Manganese Determination in Environmental Matrices
Accurate determination of trace levels of manganese in environmental samples such as water, soil, and air is essential for monitoring pollution and studying geochemical processes. atlantis-press.comnih.gov The low concentrations often present, coupled with complex sample matrices, necessitate highly sensitive and selective analytical methods. atlantis-press.com Research continues to refine these techniques for better detection limits and efficiency.
The most common and widely used methods for manganese analysis are based on atomic spectroscopy. nih.gov These include:
Atomic Absorption Spectrometry (AAS) : This is a robust and widely used technique for determining manganese in various environmental samples. nih.govresearchgate.net It can be performed with flame atomization (Flame AAS) for parts-per-million (ppm) concentrations or with a graphite (B72142) furnace (Graphite Furnace AAS or GFAAS) for much lower parts-per-billion (ppb) levels. nih.govresearchgate.net
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) : This method is frequently employed for multi-elemental analysis and is a reliable technique for quantifying manganese. nih.gov
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) : As one of the most sensitive methods, ICP-MS is capable of detecting ultra-trace concentrations of elements. epa.gov U.S. EPA Method 200.8, for example, outlines the procedure for determining trace elements, including manganese, in waters and wastes using ICP-MS. epa.gov
For many environmental samples, a preconcentration step is required to bring the manganese concentration to a level that can be detected by the instrument. atlantis-press.com Cloud Point Extraction (CPE) is one such technique that has been developed for this purpose. atlantis-press.com In this method, a complexing agent is used to bind with manganese ions, which are then extracted into a small volume of surfactant-rich phase, thereby concentrating the analyte before analysis by methods like UV-Vis spectrophotometry. atlantis-press.com
Hyphenated techniques, which couple a separation method (like chromatography) with a sensitive detector (like ICP-MS), are powerful tools for speciation analysis. icm.edu.plbibliotekanauki.pl These methods allow for the separation and quantification of different manganese species (e.g., Mn(II), Mn(III), organomanganese compounds) within a single sample, providing critical information on the element's toxicity and mobility. researchgate.netbibliotekanauki.pl
Table 3: Comparison of Common Analytical Methods for Trace Manganese Determination
Detection limits are indicative and can vary based on instrument, matrix, and specific procedure. nih.govepa.gov
Bioinorganic Chemistry Research Perspectives
Investigation of Manganese Dihydrates as Enzymatic Cofactor Mimics in Model Systems
The critical role of manganese as a cofactor in a variety of enzymes has spurred significant interest in the development of synthetic manganese complexes that can mimic the function of these metalloenzymes. cdc.gov Such biomimetic models are invaluable tools for elucidating the intricate mechanisms of enzymatic catalysis and for designing novel therapeutic agents. acs.org Manganese-containing enzymes are involved in a wide array of biological processes, including the dismutation of superoxide (B77818) radicals, oxygen evolution in photosynthesis, and various metabolic pathways. technion.ac.ilnih.gov
Researchers have synthesized and characterized numerous manganese complexes to model the active sites of enzymes like manganese superoxide dismutase (MnSOD) and catalase. technion.ac.ilconicet.gov.ar These synthetic mimics have provided crucial insights into the structure-activity relationships that govern the catalytic efficiencies of their natural counterparts. conicet.gov.ar For instance, mononuclear manganese complexes have been extensively studied as mimics of MnSOD, while dinuclear manganese complexes are often used to model the active site of manganese catalase. conicet.gov.ar
One area of focus has been the development of manganese-based superoxide dismutase (SOD) mimics. uoc.gr These synthetic complexes are designed to catalyze the conversion of the superoxide radical into molecular oxygen and hydrogen peroxide, thereby protecting cells from oxidative damage. technion.ac.il The advantage of manganese-based mimics over those based on other transition metals like copper or iron is their reduced capacity to generate highly reactive and cytotoxic hydroxyl radicals from the dismutation product, hydrogen peroxide. uoc.gr
The design of these mimics often involves the use of specific ligands that create a coordination environment around the manganese ion similar to that found in the native enzyme. technion.ac.il For example, ligands containing nitrogen and oxygen donor atoms are commonly employed to replicate the histidine and carboxylate residues that coordinate the manganese ion in the active site of MnSOD. technion.ac.ilconicet.gov.ar The stability and catalytic activity of these manganese complexes can be fine-tuned by modifying the electronic and steric properties of the ligands. conicet.gov.ar
A notable example of a manganese-based SOD mimic is mangafodipir, a complex of manganese with dipyridoxyl diphosphate. nih.gov Initially developed as an MRI contrast agent, it has been shown to possess SOD-like activity, reducing mitochondrial damage by scavenging reactive oxygen species. nih.gov Another class of potent SOD mimics includes manganese porphyrins, which have been designed to replicate the catalytic site of the enzyme and have demonstrated high catalytic rates for superoxide dismutation. nih.gov
Furthermore, studies on manganese complexes as catalase mimics have revealed the importance of the dinuclear manganese core for the efficient disproportionation of hydrogen peroxide. rsc.org These models have helped to understand the electronic and structural factors that modulate the reactivity of the manganese centers. conicet.gov.ar
The investigation of manganese dihydrate complexes in these model systems provides a foundational understanding of the coordination chemistry and catalytic mechanisms. The water molecules in manganese dihydrate can be readily displaced by a variety of ligands, making it a versatile precursor for the synthesis of a wide range of biomimetic complexes. By studying the substitution reactions and the properties of the resulting complexes, researchers can systematically probe the factors that influence catalytic activity.
Interactive Data Table: Manganese-Based Enzyme Mimics and Their Studied Activities
| Model Complex Type | Target Enzyme | Studied Activity | Key Findings |
| Mononuclear Mn Complexes | MnSOD | Superoxide Dismutation | Structure-activity relationships established. conicet.gov.ar |
| Dinuclear Mn Complexes | Catalase | Hydrogen Peroxide Disproportionation | Dinuclear core is crucial for high activity. conicet.gov.arrsc.org |
| Mn-Salen Complexes | Catalase | Hydrogen Peroxide Disproportionation | Exhibit catalase-like activity. conicet.gov.ar |
| Mn(II)-Macrocyclic Complexes | SOD | Superoxide Dismutation | High kinetic stability and can permeate cell membranes. uoc.gr |
| Mn Porphyrins | SOD | Superoxide Dismutation | Potent catalysts of superoxide dismutation. nih.gov |
| MnTMPyP-dsDNA Complex | Peroxidase | Peroxidase-like Catalysis | High catalytic activity and stability. acs.org |
| [MnIII(OH)(6Medpaq)]+ | Mn Lipoxygenase | C-H and O-H bond oxidation | Mimics elementary reactions of the enzyme. mdpi.com |
Fundamental Studies on Manganese Ion Interactions in Biomimetic Contexts
Understanding the fundamental interactions of manganese ions in environments that mimic biological systems is crucial for deciphering their roles as enzymatic cofactors. technion.ac.il The coordination chemistry of manganese is highly versatile, with the ability to exist in multiple oxidation states (primarily Mn(II), Mn(III), and Mn(IV) in biological systems) and to adopt various coordination geometries. acs.orgtechnion.ac.il This flexibility is key to its function in a wide range of biochemical reactions. technion.ac.il
In aqueous environments, manganese ions are typically hydrated, and the exchange of these water molecules with ligands from biomolecules is a fundamental step in the formation of metalloenzyme active sites. The coordination of manganese ions to proteins, often through residues like histidine, glutamate, and aspartate, significantly alters their chemical properties compared to the solvated ion. technion.ac.il
Spectroscopic techniques, in conjunction with theoretical calculations, have been instrumental in probing the electronic structure and coordination environment of manganese in these biomimetic complexes. conicet.gov.ar These studies help to elucidate how the protein environment fine-tunes the redox potential and reactivity of the manganese center to facilitate specific catalytic reactions. technion.ac.il
For instance, in the context of mimicking the oxygen-evolving complex (OEC) of photosystem II, researchers have synthesized and studied various nano-sized manganese oxides. royalsocietypublishing.org These studies aim to replicate the structure and function of the CaMn4O5 cluster responsible for water oxidation in natural photosynthesis. royalsocietypublishing.org The incorporation of calcium ions into synthetic manganese oxides has been shown to enhance their catalytic activity for water oxidation, highlighting the importance of heterometallic clusters in this process. royalsocietypublishing.org
Furthermore, the interactions of manganese ions with other biomolecules, such as DNA, have been explored. For example, a complex of manganese porphyrin with double-stranded DNA (dsDNA) has been shown to exhibit excellent peroxidase-like catalytic activity. acs.org The binding of the manganese porphyrin to the dsDNA scaffold not only maintains its catalytic function but also enhances its stability. acs.org
Recent research has also shed light on noncovalent interactions involving manganese centers in proteins. rsc.org These interactions, termed "matere bonds," occur between low electron density regions along the manganese-ligand coordination bonds and lone pairs of nearby residues like tyrosine, serine, or histidine. rsc.org These subtle interactions are believed to play a role in the structural integrity and functional tuning of manganese-containing enzymes. rsc.org
The study of manganese ion interactions in these biomimetic systems provides a deeper understanding of the factors that govern their biological function. This knowledge is essential for the rational design of more effective enzyme mimics and for understanding the molecular basis of diseases associated with manganese dysregulation.
Interactive Data Table: Coordination and Interactions of Manganese in Biomimetic Systems
| System | Interaction/Coordination Studied | Key Findings |
| MnSOD Mimics | Coordination to N/O donor ligands | Replicates the active site environment of the native enzyme. technion.ac.ilconicet.gov.ar |
| Mn Catalase Mimics | Dinuclear Mn core formation | Essential for H2O2 disproportionation. conicet.gov.arrsc.org |
| Nano-sized Mn Oxides | Water oxidation catalysis | Mimics the oxygen-evolving complex of photosystem II. royalsocietypublishing.org |
| Mn Porphyrin-dsDNA | Binding to DNA scaffold | Enhances catalytic activity and stability. acs.org |
| Mn Centers in Proteins | Noncovalent "matere bonds" | Contribute to structural integrity and functional tuning. rsc.org |
Advanced Analytical Methodologies Development for Manganese Dihydrates
Innovations in Quantification Techniques for Manganese in Complex Matrices
Quantifying manganese in complex matrices presents analytical challenges due to potential interferences. atlantis-press.com To address this, various innovative techniques and refinements to existing methods have been developed. These methods are often used for the analysis of manganese in environmental, biological, and industrial samples. nih.govnih.gov
Atomic Absorption Spectrometry (AAS) remains a cornerstone for manganese analysis. nih.gov Techniques such as flame AAS and graphite (B72142) furnace AAS (GFAAS) are widely employed. nih.gov Innovations in sample preparation for AAS analysis include solid-liquid extraction and preconcentration steps. For instance, manganese can be quantitatively retained using 2-nitroso-1-naphthol-4-sulfonic acid (nitroso-S) and tetradecyldimethylbenzylammonium (TDBA) chloride on microcrystalline naphthalene. nih.govoup.com This allows for the concentration of manganese from large volumes of aqueous solutions, achieving detection of concentrations as low as 0.5 ng/mL. nih.govoup.com Another sample preparation technique is cloud point extraction (CPE), which uses a complexing agent like 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) and a surfactant to pre-concentrate manganese ions before determination by UV-Vis spectrophotometry, with a detection limit of 5 ng/ml. atlantis-press.com
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offers superb detection limits and the ability for quasi-simultaneous multi-element quantification. psu.edu To overcome challenges like high sample consumption and matrix interferences in biological nutrient solutions, a flow injection (FIA) approach coupled with ICP-QMS has been developed. psu.edu This method enhances sample throughput and has proven suitable for quantifying manganese in liquids from in vitro models. psu.edu
Laser-Induced Breakdown Spectroscopy (LIBS) is a rapidly growing technique for elemental analysis. researchgate.net It has been successfully used for the quantitative analysis of manganese in complex matrices like vitrified glasses. This method, a type of atomic emission spectroscopy, offers improved prediction accuracy and low limits of detection. researchgate.net
The table below summarizes and compares various analytical techniques used for the quantification of manganese.
| Technique | Sample Preparation/Method Detail | Matrix | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| Spectrofluorimetry | Direct method with 2-(α-pyridyl)-thioquinaldinamide (PTQA) | Environmental water, biological samples, food, soil | 1 ng L⁻¹ | rsc.orgrsc.org |
| Flame AAS | Solid-liquid extraction with nitroso-S/TDBA on naphthalene | Alloys, biological, environmental samples | 0.5 ng mL⁻¹ (concentration limit) | nih.govoup.com |
| Graphite Furnace AAS (GFAAS) | Method validation using matrix modifiers | Human hair and nails | 0.001 µg L⁻¹ | mdpi.com |
| UV-Vis Spectrophotometry | Cloud Point Extraction (CPE) with PAN | Water and soil samples | 5 ng mL⁻¹ | atlantis-press.com |
| ICP-MS | Flow Injection (FIA) | Biological cell nutrient solutions | Not specified, but suitable for in-vitro models | psu.edu |
| LIBS | Optimized system with Nd:YAG laser | Vitrified Mn-doped glasses | Not specified, improved LOD reported | researchgate.net |
Future Research Directions and Emerging Areas
Exploration of Novel Manganese Dihydrate Compositions and Architectures
Future research is actively exploring the synthesis and characterization of novel manganese-based compositions and architectures to unlock new functionalities. This includes the development of nanostructured materials, layered compounds, and coordination complexes.
Researchers are investigating various forms of manganese oxides, which can be derived from manganese dihydrate precursors. These include MnO, Mn₂O₃, Mn₃O₄, and MnO₂. nih.gov The creation of manganese oxide nanoparticles (NPs) with controlled sizes and morphologies is a key area of interest. nih.govnih.gov For instance, manganese oxide nanostructures are being explored as anode materials in lithium-ion batteries. The morphology of these nanoparticles, which can be influenced by factors like annealing temperature, plays a crucial role in their performance. nih.gov
Another promising direction is the synthesis of novel layered manganese oxides, such as Ca₂MnGaO₅+δ. researchgate.net The ability to vary the formal manganese valence in these structures allows for the tuning of their electronic and magnetic properties. researchgate.net Additionally, the synthesis of new manganese complexes, like Mn₂(DAT)₂Cl₄(H₂O)₄, where DAT is 1,5-diaminotetrazole, opens up possibilities for materials with unique structural and thermal properties. nih.gov The investigation of manganese aceto EMIM ionic compounds with chains of Mn²⁺ ions coordinated by acetate (B1210297) further highlights the diverse structural arrangements achievable. nih.govacs.org
Table 1: Examples of Novel Manganese Compositions and Their Potential Applications
| Composition/Architecture | Precursor/Related Compound | Potential Application | Key Research Focus |
| Manganese Oxide Nanoparticles (e.g., Mn₃O₄, MnO₂) | Manganese(III) acetate dihydrate, Manganese acetate tetrahydrate | Lithium-ion batteries, Supercapacitors, Catalysis, Biomedical applications | Control of size, shape, and crystal phase. nih.govnih.govijraset.com |
| Layered Manganese Oxides (e.g., Ca₂MnGaO₅+δ) | N/A | Colossal magnetoresistance materials | Tuning of manganese valence and study of resulting properties. researchgate.net |
| Manganese Coordination Complexes (e.g., Mn₂(DAT)₂Cl₄(H₂O)₄) | Manganese(II) chloride tetrahydrate | Energetic materials, Catalysis | Synthesis of novel ligands and characterization of coordination geometry. nih.gov |
| Manganese Aceto EMIM Ionic Compounds | Manganese acetate | Ionic liquids | Tuning physical properties through cation substitution. nih.govacs.org |
Integration of Advanced Characterization Techniques for Holistic Understanding
A comprehensive understanding of the structure-property relationships in manganese dihydrate and its derivatives is crucial for their targeted design and application. Future research will increasingly rely on the integration of advanced characterization techniques to provide a holistic view of these materials from the atomic to the macroscopic scale.
Commonly employed techniques include:
X-ray Diffraction (XRD): To determine the crystal phase and structure. ijraset.commdpi.com
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and study chemical bonding. scientificarchives.comjapsonline.com
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and size of nanoparticles. ijraset.comscientificarchives.comjapsonline.com
Beyond these standard methods, researchers are utilizing more sophisticated techniques to probe the intricate details of manganese compounds. For example, variable temperature Fourier transform infrared (FTIR) spectroscopy can be used to study phase transitions and structural rearrangements in the molten state of manganese ionic compounds. nih.govacs.org Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermo-Gravimetric Analysis (TGA) are essential for investigating the thermal decomposition processes and stability of novel manganese complexes. nih.gov
For a deeper understanding of electronic structure and oxidation states, techniques like X-ray Photoelectron Spectroscopy (XPS) are invaluable. mdpi.com The combination of these advanced characterization tools will enable a more complete picture of how synthesis parameters influence the final material properties, paving the way for the rational design of manganese-based materials with desired functionalities.
Multidisciplinary Research Bridging Inorganic Chemistry with Materials Science and Catalysis
The future of manganese dihydrate research lies in a multidisciplinary approach that bridges the gap between fundamental inorganic chemistry and applied fields like materials science and catalysis. The versatile oxidation states of manganese make its compounds, often derived from hydrated precursors, highly attractive for a variety of applications.
In materials science , manganese-based materials are being extensively investigated for energy storage applications. Manganese oxides, synthesized from precursors like manganese(III) acetate dihydrate, are being developed for use in supercapacitors and as cathode materials in batteries. lohtragon.com The goal is to enhance energy density, stability, and the number of recharge cycles. lohtragon.com
In the field of catalysis , manganese is prized for its abundance, low cost, and low toxicity, making it a sustainable alternative to precious metal catalysts. nih.govd-nb.info Manganese-based catalysts are effective in a wide range of organic reactions, including oxidation and C-H functionalization. nih.govd-nb.infonordmann.global Research is focused on developing novel manganese catalytic systems with expanded substrate scope and reactivity. ukri.org This includes the use of manganese(III) acetate dihydrate as a mild and selective oxidizing agent in organic synthesis. fishersci.comscbt.com Manganese-based magnetic catalysts are also gaining attention due to their high efficiency and ease of recovery. nih.gov
The synergy between inorganic chemists synthesizing novel manganese compounds, materials scientists characterizing their physical properties, and catalytic chemists exploring their reactive potential is crucial for translating fundamental discoveries into practical technologies.
Sustainable and Green Synthesis Routes for Scalable Research and Application Development
A significant thrust in future manganese dihydrate research is the development of sustainable and environmentally friendly synthesis methods. nih.gov Traditional chemical and physical methods for producing manganese-based nanomaterials often consume significant energy and generate hazardous byproducts. scientificarchives.com Green chemistry approaches aim to mitigate these issues by using benign solvents, renewable materials, and energy-efficient processes. scientificarchives.com
One of the most promising green synthesis strategies involves the use of plant extracts as reducing and stabilizing agents. japsonline.com For example, lemon extract has been used as a reducing agent and turmeric extract (curcumin) as a stabilizing agent for the synthesis of manganese nanoparticles from manganese acetate. scientificarchives.comjapsonline.com This biosynthesis approach is cost-effective, environmentally friendly, and can often be performed at ambient temperature and pressure. scientificarchives.com
Researchers are exploring a wide variety of plant extracts for the synthesis of manganese oxide nanoparticles, which have shown potential in biomedical and environmental applications. nih.govnih.gov The focus is on optimizing reaction variables such as temperature, pH, and the ratio of reactants to control the size and morphology of the resulting nanoparticles. scientificarchives.com The development of these green synthesis routes is not only crucial for scalable and cost-effective production but also aligns with the growing demand for sustainable technologies in chemical manufacturing and materials science.
Table 2: Comparison of Synthesis Methods for Manganese Nanoparticles
| Synthesis Method | Advantages | Disadvantages |
| Conventional Chemical/Physical Methods | Well-established, good control over particle size and shape. | High energy consumption, use of toxic solvents, generation of hazardous byproducts. scientificarchives.com |
| Green Synthesis (e.g., using plant extracts) | Environmentally friendly, low cost, simple, can be performed at ambient conditions, uses renewable resources. scientificarchives.comjapsonline.com | Can be challenging to achieve uniform particle size and morphology, potential for batch-to-batch variability. |
Q & A
Q. How can hydration/dehydration cycles of manganese dihydrate salts impact catalytic performance in organic reactions?
- Methodological Answer : Pre-activate catalysts at 120°C under vacuum to remove lattice water, enhancing surface accessibility. In situ XRD or TGA-Evolved Gas Analysis (EGA) tracks structural changes during cycles. For Mn(OAc)3·2H2O-catalyzed oxidations, anhydrous conditions improve turnover frequency but may increase leaching risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
